Dynorphin A (1-13) amide
Description
Structure
2D Structure
Properties
Molecular Formula |
C75H127N25O14 |
|---|---|
Molecular Weight |
1603.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C75H127N25O14/c1-7-45(6)61(71(113)96-54(25-17-35-88-75(84)85)72(114)100-36-18-26-58(100)70(112)95-51(22-12-14-32-77)65(107)97-55(37-43(2)3)67(109)92-50(62(79)104)21-11-13-31-76)99-66(108)53(24-16-34-87-74(82)83)93-64(106)52(23-15-33-86-73(80)81)94-68(110)56(38-44(4)5)98-69(111)57(40-46-19-9-8-10-20-46)91-60(103)42-89-59(102)41-90-63(105)49(78)39-47-27-29-48(101)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,101H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H2,79,104)(H,89,102)(H,90,105)(H,91,103)(H,92,109)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,107)(H,98,111)(H,99,108)(H4,80,81,86)(H4,82,83,87)(H4,84,85,88)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 |
InChI Key |
YJLKYUMEUZAMMP-IWIISZHXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dynorphin A (1-13) Amide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dynorphin A (1-13) amide is a potent endogenous opioid peptide that exhibits a complex mechanism of action, primarily characterized by its high affinity and agonist activity at the kappa opioid receptor (KOR). Beyond its canonical role as a KOR agonist, it also interacts with mu (MOR) and delta (DOR) opioid receptors, albeit with lower affinity. Furthermore, this compound elicits non-opioid effects through direct interaction with the N-methyl-D-aspartate (NMDA) receptor. This dualistic nature, engaging both opioid and non-opioid pathways, contributes to its diverse and sometimes paradoxical physiological effects, including analgesia, dysphoria, and modulation of neuronal excitability. This guide provides a comprehensive overview of the receptor binding, signaling pathways, and functional effects of this compound, supported by quantitative data and detailed experimental methodologies.
Receptor Binding Profile
This compound demonstrates a distinct preference for the kappa opioid receptor. Its interaction with all three major opioid receptor subtypes has been quantified through competitive radioligand binding assays. The binding affinities, expressed as inhibition constants (Ki), are summarized below.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (KOR) | [3H]Diprenorphine | HEK293 cells expressing mouse KOR | 1.4 ± 0.3 | [1] |
| [3H]U-69,593 | CHO-hKOR cell membranes | - | [2] | |
| Mu (MOR) | [3H]DAMGO | CHO-hMOR cell membranes | - | [2] |
| Delta (DOR) | [3H]Diprenorphine | HEK293 cells expressing mouse DOR | - | [1] |
Note: Specific Ki values for MOR and DOR for this compound were not explicitly found in the provided search results, though its interaction is documented. Further focused literature review may be necessary to populate these specific values.
Signaling Pathways
The binding of this compound to opioid receptors, primarily the KOR, initiates a cascade of intracellular signaling events. These pathways are predominantly mediated by heterotrimeric G-proteins, leading to the modulation of downstream effectors.
G-Protein Coupling
Upon agonist binding, KORs couple to inhibitory G-proteins of the Gi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then interact with various intracellular targets.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist-bound KORs can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs). Some studies suggest that this compound acts as a partial agonist for β-arrestin-2 recruitment[3].
Non-Opioid Mechanism: NMDA Receptor Interaction
A significant aspect of this compound's mechanism of action is its ability to directly interact with the NMDA receptor, a key player in excitatory neurotransmission. This interaction is non-opioid in nature, as it is not blocked by opioid antagonists like naloxone. This compound acts as a non-competitive antagonist at the NMDA receptor, blocking NMDA-activated currents. This effect is voltage-independent[4].
| Receptor | Effect | IC50 | Reference |
| NMDA Receptor | Blockade of NMDA-activated currents | 7.4 µM | [4] |
The dual action on both inhibitory opioid receptors and excitatory NMDA receptors likely contributes to the complex and sometimes opposing physiological effects observed with dynorphin administration.
Electrophysiological Effects
In the hippocampus, a brain region critical for learning and memory, this compound has been shown to have predominantly inhibitory effects on the firing of pyramidal cells. This depression of neuronal activity is consistent with its agonist actions at Gi/o-coupled opioid receptors, leading to hyperpolarization through the activation of inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. However, it's important to note that these effects can be complex and may not be blocked by naloxone, suggesting a contribution from its non-opioid actions[5][6].
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for opioid receptors.
1. Membrane Preparation:
-
Culture cells stably expressing the opioid receptor of interest (e.g., CHO-KOR, HEK-MOR).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]diprenorphine for KOR).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a non-labeled, high-affinity ligand (e.g., unlabeled naloxone).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
1. Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
In a 96-well plate, add the prepared cell membranes.
-
Add a fixed concentration of [35S]GTPγS and GDP.
-
Add increasing concentrations of this compound.
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
3. Filtration and Counting:
-
Terminate the reaction and separate bound [35S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the specific binding as a function of the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) from the dose-response curve.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
1. Cell Culture and Treatment:
-
Culture cells expressing the opioid receptor of interest.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Concurrently, treat the cells with increasing concentrations of this compound.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
3. Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).
Conclusion
The mechanism of action of this compound is multifaceted, involving high-affinity agonism at the kappa opioid receptor, lower-affinity interactions with mu and delta opioid receptors, and a distinct non-opioid antagonistic action at the NMDA receptor. This intricate pharmacology underlies its complex physiological role. A thorough understanding of these dual mechanisms is paramount for researchers and drug development professionals seeking to modulate the dynorphin system for therapeutic benefit, for instance, in the development of novel analgesics with reduced side-effect profiles or treatments for neuropsychiatric disorders. The experimental protocols detailed herein provide a foundation for the continued investigation of this and other opioid peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and structural validation of peptide–drug conjugate ligands of the kappa-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of dynorphin peptides on hippocampal pyramidal cells in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Dynorphin A (1-13) Amide: An In-Depth Technical Guide to its Role as an Endogenous Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin A (1-13) amide is a potent and selective endogenous agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes including pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its interaction with the KOR, and the subsequent intracellular signaling cascades. Detailed experimental protocols for key in vitro assays are provided, alongside a quantitative summary of its binding affinity and functional potency. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
The dynorphin family of endogenous opioid peptides, derived from the precursor protein prodynorphin, are the primary endogenous ligands for the kappa-opioid receptor (KOR).[1] this compound (Sequence: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH2) is a major bioactive fragment of Dynorphin A.[2] Its C-terminal amidation provides increased stability against enzymatic degradation compared to its carboxylic acid counterpart.[3] The interaction of this compound with the KOR initiates a cascade of intracellular signaling events that are of significant interest for therapeutic intervention in various neurological and psychiatric conditions.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the KOR over other opioid receptors, such as the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). The following tables summarize the quantitative data from various in vitro studies.
Table 1: Opioid Receptor Binding Affinities of Dynorphin A Analogs
| Ligand | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| Dynorphin A (1-13) | 0.12 | - | - | - | - |
| [des-Arg⁷]Dyn A(1–13) | 0.39 | - | - | - | - |
Data sourced from competitive radioligand binding assays.[4]
Table 2: Functional Potency of Dynorphin A Analogs in Guinea Pig Ileum (GPI) Assay
| Ligand | IC₅₀ (nM) |
| Dynorphin A-(1-13)NH₂ | Potent (specific value not provided) |
The GPI assay is a functional measure of opioid activity.[5]
Kappa-Opioid Receptor Signaling Pathways
Activation of the KOR by this compound initiates a complex network of intracellular signaling pathways. The canonical pathway involves the coupling to pertussis toxin-sensitive Gi/o proteins.[6][7] This leads to the dissociation of the Gα and Gβγ subunits, triggering downstream effects. Additionally, KOR activation can lead to the recruitment of β-arrestins, which mediate a separate set of signaling events.[8]
G-Protein Dependent Signaling
Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6] The Gβγ subunit can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and N-type calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1][7]
β-Arrestin Dependent Signaling
Following agonist-induced phosphorylation of the KOR by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[9] This interaction not only promotes receptor desensitization and internalization but also initiates signaling cascades independent of G-proteins. Notably, β-arrestin-2-dependent signaling has been linked to the activation of mitogen-activated protein kinases (MAPKs) such as p38, which may contribute to some of the adverse effects of KOR agonists, like dysphoria.[6][8][9]
Mitogen-Activated Protein Kinase (MAPK) Cascades
KOR agonists, including dynorphins, have been shown to activate several MAPK pathways, including extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinases (JNK).[6][7] The specific pathways activated can be ligand-dependent and may contribute to the diverse physiological effects of KOR activation.[6]
Detailed Experimental Protocols
The following protocols outline standard in vitro assays used to characterize the interaction of ligands like this compound with the KOR.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human KOR (e.g., CHO-hKOR cells).[10]
-
Reaction Mixture: In a final volume of 1 mL, combine the cell membranes (e.g., 20 µg of protein), a fixed concentration of a suitable radioligand (e.g., 0.4 nM [³H]U69,593 for KOR), and varying concentrations of the unlabeled test ligand (this compound).[10][11]
-
Incubation: Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium.[10][11]
-
Termination and Filtration: Rapidly filter the samples through glass fiber filters (e.g., Whatman GF/C or GF/B) to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold assay buffer.[10][11]
-
Quantification: Determine the amount of bound radioactivity on the filters using liquid scintillation counting.[11]
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM U69,593).[10] Calculate the inhibition constant (Kᵢ) values by non-linear regression analysis of the competition data using software such as GraphPad Prism.[11]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the KOR.[10]
-
Assay Buffer: Use 20 mM HEPES buffer (pH 7.4) supplemented with 10 mM MgCl₂ and 100 mM NaCl.[10]
-
Reaction Mixture: In a final volume of 1 mL, incubate cell membranes (e.g., 15 µg) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the agonist (this compound).[10]
-
Incubation: Incubate at 25°C for 60 minutes.[10]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[10]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.
-
Data Analysis: Determine non-specific binding with 10 µM unlabeled GTPγS and basal binding in the absence of an agonist.[10] Calculate EC₅₀ and Eₘₐₓ values from concentration-response curves.
cAMP Accumulation Assay
This assay measures the agonist-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Use cells stably expressing the KOR (e.g., CHO cells).[12]
-
Cell Labeling: Pre-incubate cells with [³H]adenine to label the intracellular ATP pool.[12]
-
Assay Conditions: Incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels), and varying concentrations of the agonist.[12][13]
-
Incubation: Incubate at 37°C for a specified time (e.g., 40 minutes).[12]
-
Termination and Lysis: Stop the reaction and lyse the cells.
-
Quantification: Separate and quantify the amount of [³H]cAMP produced, typically using column chromatography.
-
Data Analysis: Generate concentration-response curves to determine the IC₅₀ of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.
Logical Relationships and Key Interactions
The interaction of this compound with the KOR is the initiating event in a cascade that leads to diverse cellular responses. The selectivity of this peptide for the KOR is a critical aspect of its pharmacological profile.
Conclusion
This compound is a critical endogenous peptide for understanding the function of the kappa-opioid receptor system. Its high affinity and selectivity for the KOR, coupled with its ability to activate multiple downstream signaling pathways, make it an invaluable tool for pharmacological research. A thorough understanding of its properties, facilitated by the quantitative data and experimental protocols presented in this guide, is essential for the development of novel therapeutics targeting the KOR for a variety of disorders.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and opioid activity of 2-substituted dynorphin A-(1-13) amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Radioligand Binding Assays [bio-protocol.org]
- 12. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elifesciences.org [elifesciences.org]
The Structure-Activity Relationship of Dynorphin A (1-13) Amide: A Technical Guide for Drug Development
An in-depth exploration of the structural determinants of Dynorphin A (1-13) amide's affinity and selectivity for the kappa opioid receptor, providing a framework for the rational design of novel therapeutics.
This technical guide offers a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent endogenous opioid peptide with high affinity for the kappa opioid receptor (KOR). For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways involved in KOR activation.
Introduction: The Significance of Dynorphin A and the Kappa Opioid Receptor
Dynorphin A is an endogenous opioid peptide that plays a crucial role in a variety of physiological and pathological processes, including pain, addiction, and mood regulation.[1] Its primary biological effects are mediated through the activation of the KOR, a G protein-coupled receptor (GPCR).[2][3] The dynorphin/KOR system is a key component of the body's response to stress and has been implicated in the negative affective states associated with drug withdrawal.[1][3] Consequently, the development of selective KOR ligands, both agonists and antagonists, holds significant therapeutic potential for a range of neurological and psychiatric disorders.[3]
This compound is a truncated form of the full-length Dynorphin A peptide that retains high affinity and activity at the KOR.[4] Its relatively smaller size makes it a more tractable template for synthetic modification and SAR studies. Understanding the relationship between the structure of this compound and its biological activity is paramount for the design of novel KOR-targeted therapeutics with improved pharmacological profiles.
Structure-Activity Relationship of this compound
The SAR of this compound is complex, with specific amino acid residues and structural motifs playing distinct roles in receptor binding and activation. The peptide is often conceptually divided into a "message" sequence (the N-terminal tetrapeptide Tyr-Gly-Gly-Phe) and an "address" sequence (the C-terminal portion), which confers selectivity for the KOR.[4]
The N-Terminal "Message" Sequence
The N-terminal tyrosine residue is absolutely essential for opioid receptor activity. Its removal abolishes biological activity.[5] The subsequent glycine residues at positions 2 and 3, and the phenylalanine at position 4, are also critical for maintaining high affinity. Substitution of Gly2 with D-alanine can decrease binding affinity for all opioid receptors, but the KOR is more tolerant of this change, leading to increased KOR selectivity.[4][6]
The C-Terminal "Address" Sequence and the Role of Basic Residues
The C-terminal portion of this compound is rich in basic amino acid residues, which are crucial for its high affinity and selectivity for the KOR.[7] Key residues include Arginine at positions 6 and 7, and Lysine at positions 11 and 13.[5][8] Systematic modification of these basic residues has revealed their importance in KOR interaction. For instance, removal of the positive charge at positions 7, 11, and 13 has been shown to be detrimental to KOR potency and selectivity.[7] Interestingly, some studies have shown that Arg7 is not strictly necessary for KOR binding.[8]
Conformational Constraints
Like many linear peptides, Dynorphin A can adopt numerous conformations.[4] Constraining the peptide's structure through cyclization has been a valuable strategy to probe the biologically active conformation. Cyclization can lead to analogs with altered affinity and selectivity profiles, providing insights into the optimal spatial arrangement of key pharmacophoric elements for KOR recognition.[4]
Quantitative Data on this compound Analogs
The following table summarizes the binding affinities (Ki) of selected this compound analogs for the mu (μ), delta (δ), and kappa (κ) opioid receptors. This data provides a quantitative basis for understanding the SAR of this peptide.
| Analog | Sequence | κ Ki (nM) | μ Ki (nM) | δ Ki (nM) | κ/μ Selectivity | κ/δ Selectivity |
| Dynorphin A (1-13) NH₂ | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂ | 0.12 | 1.5 | 12 | 12.5 | 100 |
| [des-Arg⁷]Dyn A(1-13)NH₂ | Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂ | 0.39 | 10 | 50 | 25.6 | 128.2 |
| [des-Arg⁷]Dyn A(1-9)NH₂ | Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-NH₂ | 0.22 | 25 | 6.2 | 113.6 | 28.2 |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (cis) | cyclo(Tyr-D-AllGly-Gly-Phe-AllGly-Arg-Arg-Ile-Arg-Pro-Lys)-NH₂ | 0.84 | 1.2 | 2.1 | 1.4 | 2.5 |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (trans) | cyclo(Tyr-D-AllGly-Gly-Phe-AllGly-Arg-Arg-Ile-Arg-Pro-Lys)-NH₂ | 1.33 | 1.8 | 3.5 | 1.4 | 2.6 |
Data compiled from multiple sources.[4][8] Ki values represent the concentration of the ligand that inhibits 50% of radioligand binding.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of this compound and its analogs.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-KOR, CHO-MOR, CHO-DOR).
-
Incubation: Membranes (5-10 µg of protein) are incubated with a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (Dynorphin A analog).
-
Assay Buffer: The incubation is carried out in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation Time and Temperature: The reaction is typically incubated for 60 minutes at 30°C.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor agonism.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes (5-10 µg) are incubated with varying concentrations of the agonist (Dynorphin A analog), GDP (to ensure G proteins are in their inactive state), and [³⁵S]GTPγS.[9]
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, and 100 mM NaCl.[10]
-
Incubation Time and Temperature: The incubation is typically carried out for 60 minutes at 30°C.[9]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.[9]
-
Washing: The filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of activating Gαi/o-coupled receptors like the KOR.
Protocol:
-
Cell Culture: Whole cells expressing the KOR are used.
-
Forskolin Stimulation: The cells are pre-stimulated with forskolin to increase intracellular cAMP levels.[11][12]
-
Agonist Treatment: The cells are then treated with varying concentrations of the KOR agonist (Dynorphin A analog).
-
Incubation: The incubation is carried out for a specific period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence resonance energy transfer (FRET).[11][12]
-
Data Analysis: The data is analyzed to determine the IC₅₀ of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways of the Kappa Opioid Receptor
Activation of the KOR by this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins of the Gαi/o family.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The dissociated Gβγ subunits can also directly modulate the activity of ion channels, leading to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2][13]
In addition to these classical pathways, KOR activation can also trigger the activation of mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[1][3] These pathways are implicated in the longer-term effects of KOR activation.
Caption: KOR Signaling Pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.
Caption: Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Conclusion
The structure-activity relationship of this compound is a multifaceted area of research that continues to yield valuable insights for the development of novel KOR-targeted therapies. A thorough understanding of the roles of individual amino acid residues, the importance of conformational rigidity, and the downstream signaling consequences of receptor activation is essential for the rational design of ligands with desired pharmacological properties. The quantitative data, experimental protocols, and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of opioid pharmacology and developing safer and more effective treatments for a variety of debilitating disorders.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific receptor for the opioid peptide dynorphin: structure--activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 7. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 8. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Neuroscientific Journey of Dynorphin A (1-13) Amide: An In-depth Technical Guide
Introduction
In the landscape of neuroscience, the discovery of endogenous opioid peptides revolutionized our understanding of pain, addiction, and mood regulation. Among these, the dynorphins, and specifically the tridecapeptide Dynorphin A (1-13) amide, stand out for their extraordinary potency and unique pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.
The Dawn of Dynorphin: A Historical Perspective
The story of dynorphin begins in the late 1970s, a period of intense research into the body's own morphine-like substances. In 1979, Avram Goldstein and his colleagues at Stanford University and the Addiction Research Foundation made a landmark discovery.[1][2][3] While investigating porcine pituitary extracts, they identified a novel opioid peptide with remarkable potency in the guinea pig ileum bioassay, a standard method for assessing opioid activity.[4][5] They named this peptide "dynorphin" from the Greek word "dynamis," meaning power, to signify its exceptional strength.[2][6] The initially characterized fragment was a tridecapeptide, now known as Dynorphin A (1-13).[4][5] The full 17-amino acid sequence of porcine dynorphin was determined two years later.[2]
This discovery was a pivotal moment, suggesting a new level of complexity within the endogenous opioid system. Early investigations revealed that Dynorphin A (1-13) exhibited a pharmacological profile distinct from the enkephalins and β-endorphin, notably a lower sensitivity to the opioid antagonist naloxone in certain assays.[6] This hinted at the existence of a specific receptor subtype for which dynorphin was the endogenous ligand. Subsequent research by Goldstein's group and others firmly established Dynorphin A and its related peptides as the primary endogenous ligands for the kappa opioid receptor (KOR).[6][7] This finding opened up new avenues for research into the physiological and pathophysiological roles of the KOR system, including its involvement in stress, addiction, and mood disorders.[2][6]
Quantitative Pharmacology of this compound
The initial characterization and subsequent structure-activity relationship studies of this compound have generated a wealth of quantitative data. These data are crucial for understanding its receptor binding profile and biological activity.
Table 1: Opioid Receptor Binding Affinities of Dynorphin A Analogues
| Compound | κ Opioid Receptor Kᵢ (nM) | μ Opioid Receptor Kᵢ (nM) | δ Opioid Receptor Kᵢ (nM) |
| This compound | 0.84 - 11 | - | - |
| cyclo[D-Asp²,Dap⁵]Dyn A-(1-13)NH₂ | High Affinity | High Affinity | - |
| cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂ | Modest Affinity | - | - |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 9.1 | 118.3 | 1911 |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281.4 | 1370.2 |
Note: "-" indicates data not specified in the provided search results. Data for analogues are presented to illustrate the impact of structural modifications.[4][6]
Table 2: In Vitro Potency of Dynorphin A Analogues
| Compound | Guinea Pig Ileum (GPI) Assay IC₅₀ (μM) |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 4.0 |
Note: The GPI assay is a measure of the functional activity of opioid agonists.[4]
Key Experimental Methodologies
The characterization of this compound relied on a combination of peptide chemistry and pharmacological assays. The following sections detail the core experimental protocols.
Solid-Phase Peptide Synthesis
The synthesis of this compound and its analogues is primarily achieved through solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: A suitable resin, such as a PAL (Peptide Amide Linker) resin, is used as the solid support to generate a C-terminal amide.[8]
-
Amino Acid Coupling: Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids are sequentially coupled to the growing peptide chain on the resin.[2][8] Coupling is typically mediated by activating agents like PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in a solvent such as DMF (N,N-dimethylformamide).[6]
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of piperidine in DMF to allow for the next coupling reaction.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[6]
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[6]
Diagram: Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta) are prepared from cell lines (e.g., HEK293) or animal brain tissue.[6][9]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) and varying concentrations of the unlabeled test compound (e.g., this compound).[6] Incubations are typically carried out at room temperature for a defined period (e.g., 90 minutes) in a buffer containing peptidase inhibitors to prevent degradation of the peptide.[6]
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known unlabeled ligand to determine the amount of non-specific binding of the radioligand.[6]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of the test compound is then determined by analyzing the competition binding data using appropriate software.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a Radioligand Binding Assay.
Guinea Pig Ileum (GPI) Bioassay
The GPI bioassay is a classic pharmacological preparation used to assess the functional activity of opioid agonists.
Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[5][10]
-
Stimulation: The nerve endings within the ileum are electrically stimulated, causing the release of acetylcholine and subsequent contraction of the smooth muscle.
-
Drug Application: The test compound (e.g., this compound) is added to the organ bath. Opioid agonists inhibit the release of acetylcholine, leading to a dose-dependent reduction in the electrically induced contractions.
-
Data Recording: The contractions of the ileum are recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: The inhibitory effect of the test compound is quantified, and the concentration that produces a 50% inhibition of the contractile response (IC₅₀) is determined.
Signaling Pathway of this compound at the Kappa Opioid Receptor
This compound exerts its effects by activating the kappa opioid receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway is initiated by the binding of the peptide to the receptor.
Diagram: Kappa Opioid Receptor Signaling Pathway
Caption: Simplified KOR signaling cascade.
Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gᵢ/G₀).[11] This activation results in the dissociation of the G protein into its α and βγ subunits. The Gαᵢ/₀ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[11] These actions collectively result in a decrease in neuronal excitability. Additionally, KOR activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can have longer-term effects on gene expression and cellular function.[3][11]
Conclusion
The discovery of this compound was a seminal event in neuroscience, unveiling a key component of the endogenous opioid system with a distinct pharmacological profile and a primary role in activating the kappa opioid receptor. The experimental methodologies developed for its synthesis and characterization have become standard tools in peptide and receptor pharmacology. A thorough understanding of its history, quantitative pharmacology, and signaling pathways is essential for researchers and drug development professionals seeking to modulate the KOR system for therapeutic benefit in areas such as pain management, addiction, and psychiatric disorders. The continued exploration of the intricate biology of this compound and its receptor promises to yield further insights into the complexities of the brain and offer new opportunities for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tarhunanu.edu.ly [tarhunanu.edu.ly]
- 6. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
The Dichotomous Role of Dynorphin A (1-13) Amide in Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin A (1-13) amide, a potent endogenous opioid peptide, presents a complex and dualistic role in the modulation of pain. While its analgesic properties, primarily mediated through the kappa opioid receptor (KOR), are well-documented, a growing body of evidence reveals its paradoxical pronociceptive effects, particularly in the context of chronic pain. This technical guide provides an in-depth exploration of the multifaceted actions of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways involved. Understanding this dichotomy is paramount for the rational design of novel analgesics that can harness the therapeutic potential of the dynorphin system while mitigating its detrimental effects.
Introduction
Pain remains a significant global health challenge, necessitating the development of more effective and safer analgesics. The endogenous opioid system, a cornerstone of pain modulation, includes the dynorphin family of peptides. Dynorphin A, and its potent fragment Dynorphin A (1-13), are the primary endogenous ligands for the kappa opioid receptor (KOR).[1][2] The activation of KOR is associated with analgesia, particularly in models of inflammatory and visceral pain, without the severe side effects, such as respiratory depression and addiction, commonly associated with mu-opioid receptor (MOR) agonists.[1][3]
However, the role of dynorphin is not unequivocally analgesic. In chronic pain states, spinal dynorphin levels are often elevated, contributing to the maintenance of pain and allodynia through non-opioid mechanisms.[1][4] This guide dissects the current understanding of this compound's function, providing a comprehensive resource for researchers and drug development professionals aiming to target this complex system for therapeutic intervention.
Dual Role in Pain Modulation
Opioid-Mediated Analgesia
At physiological concentrations, this compound acts as a potent agonist at the KOR, which is widely expressed in pain-related circuitry, including the dorsal root ganglia, dorsal spinal cord, periaqueductal gray, and rostral ventromedial medulla.[1] KOR activation leads to inhibitory effects on neuronal activity, contributing to its antinociceptive properties.[1]
Non-Opioid-Mediated Pronociception
Paradoxically, under conditions of persistent pain, elevated levels of dynorphin can exert excitatory and pronociceptive effects.[1][4] These actions are not blocked by opioid antagonists like naloxone and are thought to be mediated through interactions with other receptor systems, including the N-Methyl-D-aspartate receptor (NMDAR) and bradykinin receptors (BRs).[1][5] This non-opioid activity is implicated in the development and maintenance of chronic pain states such as neuropathic pain.[1]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: In Vivo Analgesic and Behavioral Effects of Dynorphin A (1-13)
| Species | Administration Route | Dose | Pain Model/Assay | Observed Effect | Citation |
| Rat | Intracerebroventricular (ICV) | 20, 40, 60 nmol | Flinch/jump response to footshock | Dose-dependent analgesia and hypothermia | [6] |
| Rat | Intrathecal (i.t.) | 1.25 nmol (subanalgesic) | Tail flick latency | Potentiated morphine analgesia | [7] |
| Rat | Intracerebroventricular (ICV) | 20 nmol | Morphine-induced analgesia | Antagonized morphine analgesia | [7] |
| Mouse | Intracerebroventricular (ICV) | Not specified | Tail-flick test (under stress) | Prolonged tail-flick latencies | [8][9] |
Table 2: Receptor Binding and In Vitro Activity of Dynorphin A (1-13) and its Analogs
| Ligand | Receptor | Assay | Ki (nM) | IC50 (µM) | Citation |
| Dynorphin (1-13) | Human KOR | Radioligand binding ([3H]-diprenorphine) | 210 | - | [10] |
| Dynorphin A (1-10) | NMDA Receptor | NMDA-activated current block | - | 42.0 | [11] |
Key Experimental Methodologies
Intrathecal and Intracerebroventricular Injections in Rodents
A primary method for studying the central effects of this compound involves direct administration into the cerebrospinal fluid.
-
Objective: To assess the spinal and supraspinal effects of the peptide on pain and other behaviors.
-
Procedure:
-
Animals (typically rats or mice) are anesthetized.
-
For intrathecal (i.t.) injections, a catheter is implanted into the subarachnoid space of the spinal cord, often at the lumbar level.[12]
-
For intracerebroventricular (ICV) injections, a cannula is stereotaxically implanted into a cerebral ventricle.[8][9]
-
Following a recovery period, conscious animals receive injections of this compound or a vehicle control.
-
Behavioral responses, such as nociceptive thresholds (e.g., tail-flick latency, paw withdrawal), are measured at specific time points post-injection.[6][7]
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound and its analogs to specific receptors.
-
Objective: To quantify the interaction between the peptide and its receptor targets.
-
Procedure:
-
Cell membranes expressing the receptor of interest (e.g., KOR) are prepared.[13]
-
The membranes are incubated with a radiolabeled ligand (e.g., [3H]-diprenorphine) that is known to bind to the receptor.[10][13]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined from the IC50 value.[10]
-
Guinea Pig Ileum (GPI) Bioassay
This classic bioassay is used to assess the opioid activity of compounds.
-
Objective: To measure the functional agonist or antagonist activity of peptides at opioid receptors.
-
Procedure:
-
A segment of the guinea pig ileum is suspended in an organ bath.
-
The tissue is electrically stimulated to induce contractions.
-
Opioid agonists inhibit these contractions in a dose-dependent manner.
-
The potency of this compound analogs can be determined by their ability to inhibit the electrically induced contractions.[14]
-
Signaling Pathways
KOR-Mediated Signaling
Activation of the KOR by this compound initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.
Caption: KOR-mediated signaling cascade leading to neuronal inhibition and analgesia.
Non-Opioid Pronociceptive Signaling
In chronic pain states, elevated dynorphin levels can activate non-opioid signaling pathways, contributing to pain hypersensitivity.
Caption: Non-opioid signaling pathways activated by elevated dynorphin, leading to hyperalgesia.
Experimental Workflow for Assessing Analgesia
The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of this compound in an animal model.
Caption: A generalized workflow for in vivo assessment of this compound's analgesic properties.
Future Directions and Therapeutic Implications
The dual nature of this compound presents both challenges and opportunities for drug development. A key therapeutic strategy is the development of peripherally restricted KOR agonists.[15] Such compounds would be unable to cross the blood-brain barrier, thus eliciting analgesia in the periphery without the central side effects of dysphoria and sedation associated with KOR activation in the brain.[1][15]
Furthermore, understanding the mechanisms that trigger the switch from dynorphin's opioid to non-opioid signaling is crucial. Targeting the downstream effectors of its pronociceptive actions, such as bradykinin receptors, could offer a novel approach to treating chronic pain.[5] The development of biased KOR agonists, which preferentially activate G-protein signaling over β-arrestin pathways, is another promising avenue, as β-arrestin recruitment has been linked to the adverse effects of KOR activation.[1][15]
Conclusion
This compound is a pivotal peptide in the complex neurobiology of pain. Its actions are context-dependent, capable of producing profound analgesia through KOR activation, yet also contributing to the perpetuation of chronic pain via non-opioid mechanisms. For researchers and drug developers, a thorough understanding of these dichotomous roles is essential. By leveraging this knowledge, it may be possible to design novel therapeutics that selectively harness the analgesic properties of the dynorphin system, offering a new generation of pain relief with improved safety and efficacy profiles.
References
- 1. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 4. The Emerging Role of Spinal Dynorphin in Chronic Pain: A Therapeutic Perspective [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Central modulation of pain [jci.org]
- 6. Dynorphin (1-13): analgesia, hypothermia, cross-tolerance with morphine and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynorphin-A-(1-13) antagonizes morphine analgesia in the brain and potentiates morphine analgesia in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of dynorphin A (1-13) and dynorphin A (1-10) amide on stress-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Neurological dysfunction after intrathecal injection of dynorphin A (1-13) in the rat. I. Injection procedures modify pharmacological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
The Role of Dynorphin A (1-13) Amide in Addiction and Reward Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the involvement of Dynorphin A (1-13) amide, an endogenous opioid peptide, in the complex neural circuits governing addiction and reward. Through its primary action as an agonist at the kappa opioid receptor (KOR), this compound plays a critical role in modulating dopamine release within the mesolimbic pathway, thereby influencing the negative affective states associated with drug withdrawal and stress-induced relapse. This document summarizes key quantitative data, details essential experimental protocols for studying the effects of this compound, and provides visual representations of the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
The endogenous opioid system, comprising opioid peptides and their receptors, is a key regulator of a wide range of physiological processes, including pain, mood, and reward. Within this system, the dynorphin/kappa opioid receptor (KOR) pathway has emerged as a critical mediator of the negative affective states that drive addiction. Dynorphin A, and its biologically active fragments such as this compound, are the endogenous ligands for the KOR.[1] Activation of KORs, particularly in brain regions associated with reward such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA), generally leads to dysphoria, anhedonia, and the attenuation of reward-seeking behaviors.[2][3][4] This is in stark contrast to the activation of mu-opioid receptors, which mediates the euphoric and reinforcing effects of many drugs of abuse.
This guide will focus specifically on this compound, a major bioactive fragment of Dynorphin A. We will explore its mechanism of action, its impact on neurotransmitter systems, and its overall role in the neurobiology of addiction.
Mechanism of Action: The Kappa Opioid Receptor Signaling Pathway
This compound exerts its physiological effects primarily by binding to and activating the KOR, a G-protein coupled receptor (GPCR).[1] Upon binding, the KOR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family. This initiates a downstream signaling cascade with several key cellular consequences:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.[5][6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of several MAPK pathways, including p38 and JNK, which are implicated in stress responses and cellular adaptation.[1][6]
Collectively, these signaling events lead to a reduction in neuronal excitability and neurotransmitter release from the presynaptic terminal.
Role in Reward and Addiction: Modulation of Dopamine
The mesolimbic dopamine system, originating in the VTA and projecting to the NAc, is a central pathway in mediating the rewarding effects of both natural stimuli and drugs of abuse. This compound plays a crucial inhibitory role in this circuit.
KORs are located on the terminals of dopamine neurons in the NAc and on the cell bodies of dopamine neurons in the VTA. Activation of these presynaptic KORs by this compound leads to a decrease in the release of dopamine.[1] This reduction in dopamine is thought to underlie the aversive and dysphoric states associated with KOR activation.
During chronic drug use, the brain undergoes neuroadaptive changes. One such change is the upregulation of the dynorphin/KOR system. This upregulation is mediated, in part, by the transcription factor cAMP response element-binding protein (CREB).[7][8] Chronic exposure to drugs of abuse can lead to sustained activation of CREB, which in turn increases the expression of the prodynorphin gene, leading to elevated levels of dynorphin peptides.[9] This heightened dynorphin tone contributes to the negative emotional state experienced during drug withdrawal, which can be a powerful motivator for relapse.[9]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with opioid receptors.
Table 1: Binding Affinities (Ki) of this compound at Opioid Receptors
| Receptor Subtype | Ki (nM) | Species | Preparation | Reference |
| Kappa (KOR) | 0.39 | Mouse | Brain Membranes | [10] |
| Kappa (KOR) | 0.12 | Not Specified | Not Specified | [10] |
| Mu (MOR) | >1000 | Mouse | Brain Membranes | [10] |
| Delta (DOR) | >1000 | Mouse | Brain Membranes | [10] |
Table 2: Functional Potency (EC50/IC50) of this compound at the Kappa Opioid Receptor
| Assay | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| [³⁵S]GTPγS Binding | EC50 | 4.19 | CHO-KOR cells | [11] |
| Membrane Potential | IC50 | 0.16 | CHO-KOR cells | [11] |
| Membrane Potential | IC50 | 0.39 | CHO-KOR cells | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's role in addiction and reward. Below are outlines of key experimental protocols.
Intracerebroventricular (ICV) Injection in Mice
This protocol allows for the direct administration of this compound into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)
-
Cannula and tubing
-
Surgical instruments
-
This compound solution in sterile saline
Procedure:
-
Anesthetize the mouse using isoflurane and secure it in the stereotaxic frame.[12]
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates relative to bregma, drill a small hole over the target lateral ventricle.[13]
-
Slowly lower the injection cannula to the desired depth.[13]
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).[13]
-
Leave the cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.[13]
-
Slowly retract the cannula and suture the incision.
-
Allow the animal to recover in a warm, clean cage.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a substance by pairing its administration with a specific environment.[2][3][14][15]
Apparatus:
-
A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-Conditioning (Habituation): Allow the animal to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one compartment.[2]
-
Conditioning:
-
On conditioning days, administer this compound (or vehicle) and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).[16]
-
On alternate days, administer the vehicle (or drug) and confine the animal to the opposite compartment.[16] This is typically repeated over several days.
-
-
Post-Conditioning (Test): Place the animal in the apparatus with free access to all compartments and record the time spent in each.[16] A significant decrease in time spent in the drug-paired compartment indicates a conditioned place aversion, consistent with the known effects of KOR agonists.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the real-time measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[17][18][19][20]
Materials:
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to the perfusion pump and infuse aCSF at a slow, constant rate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
Administer this compound (e.g., via ICV injection or systemic administration).
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.
Conclusion and Future Directions
This compound, through its action at the KOR, is a key player in the neurobiology of addiction and reward. Its ability to suppress dopamine release in the mesolimbic pathway and induce a negative affective state highlights the therapeutic potential of targeting the dynorphin/KOR system for the treatment of substance use disorders. Specifically, the development of KOR antagonists may offer a promising strategy to alleviate the negative symptoms of drug withdrawal and reduce the motivation to relapse.
Future research should continue to elucidate the precise molecular and cellular mechanisms underlying the effects of this compound. Investigating the role of this peptide in different stages of the addiction cycle, from initial drug exposure to long-term abstinence, will be crucial. Furthermore, exploring the interactions between the dynorphin/KOR system and other neurotransmitter systems involved in reward and motivation will provide a more comprehensive understanding of the complex neurocircuitry of addiction. This knowledge will be instrumental in the development of novel and more effective therapeutic interventions.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 4. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Mechanisms of Drug Addiction [cpn.or.kr]
- 8. The Nuclear Transcription Factor CREB: Involvement in Addiction, Deletion Models and Looking Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of CREB & Chromatin Remodeling in the Nucleus Accumbens | Neuroscience Labs - Icahn School of Medicine [labs.neuroscience.mssm.edu]
- 10. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 13. Intracerebroventricular injection [bio-protocol.org]
- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring of extracellular dopamine levels in the dorsal striatum and the nucleus accumbens with 5-minute on-line microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coolidge effect - Wikipedia [en.wikipedia.org]
- 19. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroexcitatory Effects of Dynorphin A (1-13) Amide
Executive Summary
Dynorphin A (Dyn A) is an endogenous opioid peptide renowned for its potent agonist activity at the kappa-opioid receptor (KOR), typically mediating neuroinhibitory and antinociceptive effects. However, a growing body of evidence reveals a paradoxical, non-opioid-mediated neuroexcitatory role for Dyn A and its metabolites, such as Dynorphin A (1-13) amide. These excitatory actions, often observed at micromolar concentrations, are implicated in pathological conditions like spinal cord injury, chronic pain, and neurodegeneration. This guide provides an in-depth analysis of the mechanisms underlying these neuroexcitatory effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways. The primary mechanisms discussed involve interactions with N-methyl-D-aspartate (NMDA) receptors and bradykinin receptors (BRs), leading to excitotoxicity, elevated intracellular calcium, and neuronal injury. Understanding this dual functionality of Dynorphin A (1-13) is critical for the development of therapeutics targeting pathways where this peptide is dysregulated.
Introduction
Dynorphin A is a member of the endogenous opioid peptide family, derived from the precursor prodynorphin.[1] Its canonical function is to produce inhibitory neuromodulation through the activation of G-protein coupled kappa-opioid receptors (KORs), for which it has a high affinity and selectivity.[2] This KOR-mediated signaling is associated with analgesia at physiological concentrations.[2][3]
However, under conditions such as nerve injury or spinal cord trauma, levels of Dyn A and its fragment, Dyn A (1-13), can increase significantly.[2] In these pathological contexts, Dyn A (1-13) exhibits potent neuroexcitatory and even neurotoxic properties that are independent of opioid receptors.[4][5] These effects are not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[4][5] This technical guide focuses on elucidating these non-canonical, excitatory pathways, which present both a challenge and an opportunity for therapeutic intervention in neurological disorders.
Mechanisms of Neuroexcitation
The neuroexcitatory actions of Dynorphin A (1-13) are primarily attributed to its interaction with non-opioid receptors, leading to excitotoxicity. The two most well-characterized pathways involve the N-methyl-D-aspartate (NMDA) receptor and the bradykinin receptor (BR).
Interaction with N-Methyl-D-Aspartate (NMDA) Receptors
A primary mechanism for Dyn A (1-13) neurotoxicity is its interaction with the NMDA subclass of glutamate receptors.[2][6] While some studies show Dyn A fragments can block NMDA-activated currents, it is widely suggested that Dyn A-induced neurotoxicity results from an enhanced, excitotoxic transmission at synapses that utilize NMDA receptors.[6][7] This interaction leads to a significant elevation of intracellular calcium ([Ca²⁺]i), a key trigger for excitotoxic neuronal death.[2][8][9] The excitotoxic effects can be completely prevented by NMDA receptor antagonists such as MK-801 and DL-2-amino-5-phosphonovalerate (APV), confirming the critical role of this pathway.[6][9]
References
- 1. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death | Journal of Neuroscience [jneurosci.org]
- 2. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel interaction between dynorphin(1-13) and an N-methyl-D-aspartate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynorphin A Porcine Fragment 1-13 ≥97% (HPLC) | 72957-38-1 [sigmaaldrich.com]
- 9. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin A (1-13) Amide: A Comprehensive Technical Guide to its Non-Opioid Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (Dyn A) is an endogenous opioid peptide renowned for its potent activity at the kappa-opioid receptor (KOR), mediating canonical inhibitory effects such as analgesia, dysphoria, and sedation. However, a growing body of evidence reveals that Dynorphin A and its metabolites, particularly the N-terminally truncated des-tyrosine fragments like Dynorphin A (2-13), exert significant biological effects through non-opioid receptor systems. These interactions are often excitatory in nature and are implicated in a range of physiological and pathological processes, including neuropathic pain, neurotoxicity, and motor dysfunction.[1][2] This technical guide provides an in-depth exploration of the non-opioid receptor interactions of Dynorphin A (1-13) amide and its related fragments, with a focus on the bradykinin and NMDA receptor systems.
Core Non-Opioid Targets
The primary non-opioid receptors targeted by Dynorphin A and its fragments are the Bradykinin B1 and B2 receptors and the N-methyl-D-aspartate (NMDA) receptor.[1][3]
Bradykinin Receptor Interactions
Substantial evidence points to the bradykinin receptors (BRs) as a key target for the non-opioid, excitatory effects of Dynorphin A fragments.[1][4] These interactions are particularly relevant in the context of neuropathic pain, where upregulation of spinal Dynorphin A is observed.[5][6][7]
Structure-activity relationship studies have revealed that the C-terminal portion of Dynorphin A is crucial for bradykinin receptor binding, with a basic amino acid at the C-terminus enhancing affinity.[1][2] The N-terminal tyrosine, essential for opioid receptor activity, is not required for bradykinin receptor interaction.[3]
| Compound | Receptor | Preparation | IC50 (nM) | Ki (µM) | Reference |
| Dyn A-(2-13) | Bradykinin | Rat DRG / F11 cells | - | - | [1] |
| Dyn A-(3-11) | Bradykinin | Not Specified | 130 | - | [1] |
| Dyn A-(4-11) | Bradykinin | Not Specified | 140 | - | [1] |
| [des-Arg7]-Dyn A-(4-11) | Bradykinin | Not Specified | 150 | - | [5] |
| [d-Leu5,des-Arg7]-Dyn A-(4-11) | Bradykinin | Not Specified | 130 | - | [5] |
| Dyn A-(3-8) | Bradykinin | Not Specified | 2300 | - | [1] |
| Dyn A-(3-10) | Bradykinin | Not Specified | 810 | - | [1] |
| Dyn A-(5-13) | Bradykinin | Rat Brain | 470 | - | [6][7] |
| Dyn A-(1-13) | Non-opioid | Rat Heart | - | 0.36 | [8] |
| Dyn A-(2-13) | Non-opioid | Rat Heart | - | 0.35 | [8] |
| Dyn A-(3-13) | Non-opioid | Rat Heart | - | 0.44 | [8] |
| Dyn A-(5-13) | Non-opioid | Rat Heart | - | 0.59 | [8] |
The interaction of Dynorphin A fragments with bradykinin receptors initiates a signaling cascade that leads to neuronal excitation. This pathway involves the activation of Protein Kinase A (PKA), which in turn activates L and P/Q-type voltage-sensitive calcium channels, resulting in an influx of Ca2+.[1] This calcium influx contributes to the observed neuroexcitatory effects.[4]
Figure 1: Signaling pathway of Dynorphin A fragments at bradykinin receptors.
NMDA Receptor Interactions
Dynorphin A and its fragments can also directly interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][9] However, the nature of this interaction is complex, with reports of both inhibitory and potentiating effects.
Several studies have demonstrated a direct, non-opiate interaction of Dynorphin A-(1-13) with the NMDA receptor.[9] This interaction is insensitive to the opioid antagonist naloxone.[1] While some evidence suggests an inhibitory action of Dyn A at the NMDA receptor, which does not align with its in vivo excitatory effects, other studies report a potentiation of NMDA-activated currents.[1][10] The blockade of Dyn A-induced allodynia by the NMDA receptor antagonist MK-801 further supports the involvement of this receptor in the non-opioid actions of dynorphin.[1]
| Compound | Effect on NMDA Receptor | IC50 (µM) | Reference |
| Dyn A-(1-13) | Blocks NMDA-activated currents | 7.4 | [11] |
| Dyn A-(1-10) | Blocks NMDA-activated currents | 42.0 | [11][12] |
| Dyn A-(1-17) | Potentiates NMDA-activated currents | - | [10] |
| Dyn A-(2-17) | Potentiates NMDA-activated currents | - | [10] |
A common experimental approach to characterize the interaction of Dynorphin A with NMDA receptors involves whole-cell patch-clamp recordings from isolated neurons.
Figure 2: Experimental workflow for studying Dyn A effects on NMDA receptors.
Detailed Experimental Protocols
Radioligand Binding Assay for Bradykinin Receptors
-
Tissue Preparation: Membranes are prepared from rat brain or cultured cells (e.g., F11 cells) expressing bradykinin receptors. Tissues are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligand: [3H]-Bradykinin is commonly used as the radioligand.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the competing ligand (e.g., Dynorphin A fragments) in a suitable buffer.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled bradykinin receptor ligand.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors
-
Cell Preparation: Neurons, such as those from the rat trigeminal nucleus or periaqueductal gray, are acutely dissociated and plated on coverslips.[10][11]
-
Recording: Whole-cell voltage-clamp recordings are made using glass micropipettes filled with an appropriate internal solution. The external solution contains agonists and antagonists to isolate NMDA receptor-mediated currents.
-
Drug Application: NMDA and Dynorphin A fragments are applied to the recorded cell using a rapid perfusion system.
-
Data Acquisition and Analysis: NMDA-evoked currents are recorded before, during, and after the application of Dynorphin A. The peak amplitude of the current is measured, and the percentage of inhibition or potentiation is calculated. Dose-response curves are generated to determine the IC50 or EC50 values.
Conclusion
The non-opioid receptor interactions of this compound and its metabolites represent a critical area of research with significant implications for drug development. The excitatory actions mediated through bradykinin and NMDA receptors stand in stark contrast to the canonical inhibitory effects of opioid receptor activation. A thorough understanding of these non-opioid pathways is essential for designing novel therapeutics that can selectively target specific Dynorphin A-mediated effects, potentially leading to new treatments for neuropathic pain and other neurological disorders while avoiding the side effects associated with traditional opioid receptor modulation. Further investigation into the precise molecular determinants of these interactions and their downstream signaling consequences will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Amphipathic Non-opioid Dynorphin A Analogues for Rat Brain Bradykinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin - Wikipedia [en.wikipedia.org]
- 4. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Stable Non-opioid Dynorphin A Analogues Interacting at the Bradykinin Receptors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of non-opioid [3H]dynorphin A-(1-13) binding sites in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A direct non-opiate interaction of dynorphin-(1-13) with the N-methyl-D-aspartate (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynorphin uses a non-opioid mechanism to potentiate N-methyl-D-aspartate currents in single rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Dynorphin A (1-13) Amide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (1-13) is an endogenous opioid peptide that exhibits a high affinity and selectivity for the kappa opioid receptor (KOR).[1] Its role in pain, addiction, and mood disorders has made it a significant target for neuroscience research and drug development. The C-terminal amidation of Dynorphin A (1-13) is a common modification that enhances its stability against enzymatic degradation. This document provides detailed protocols for the chemical synthesis and purification of Dynorphin A (1-13) amide, tailored for research and preclinical development applications.
Synthesis and Purification Overview
The synthesis of this compound is most commonly achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][3] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin. Following assembly, the peptide is cleaved from the resin and deprotected, yielding the crude product. Purification to a high degree of homogeneity is then accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and purification of this compound and its analogs.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Value | Reference |
| Synthesis | Crude Peptide Yield | 50-80% | [4] |
| Purification | Purified Peptide Yield | 15-30% (of crude) | N/A |
| Overall | Overall Yield | 7.5-24% | N/A |
Table 2: Purity and Characterization
| Analysis Method | Parameter | Typical Specification | Reference |
| Analytical RP-HPLC | Purity | ≥97% | [4] |
| Mass Spectrometry | Identity | Conforms to theoretical mass | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound (Sequence: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂) using Fmoc chemistry.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Diethyl ether
Equipment:
-
Peptide synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the Dynorphin A (1-13) sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Resin Drying: Wash the resin with DCM and dry under vacuum.
Protocol 2: Cleavage and Deprotection
Caution: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/EDT/Anisole (94:1:2.5:2.5 v/v). A common alternative is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[5]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
Protocol 3: Purification by Reversed-Phase HPLC
Materials and Reagents:
-
Crude this compound
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
HPLC Method:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 50% Solvent B over 45 minutes at a flow rate appropriate for the column size.[3]
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, monitoring absorbance at 220 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Purification Workflow via RP-HPLC.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the successful synthesis and purification of this compound. Adherence to these methodologies will enable researchers to produce high-purity peptide for use in a variety of in vitro and in vivo applications. It is recommended that all purified peptides be thoroughly characterized by mass spectrometry and analytical HPLC to confirm identity and purity prior to use in experimental studies.
References
- 1. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Dynorphin A (1-13) Amide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that plays a crucial role in pain modulation, addiction, and mood regulation through its interaction with opioid receptors, primarily the kappa-opioid receptor (KOR).[1][2][3] The native peptide, however, has limitations as a therapeutic agent due to poor metabolic stability.[4] The synthesis of Dynorphin A (1-13) amide analogs allows for the exploration of structure-activity relationships (SAR) to develop more stable and selective compounds with therapeutic potential.[4][5] Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for preparing these analogs, offering advantages such as simplified purification and the ability to incorporate unnatural amino acids.[6][7][8]
This document provides detailed protocols and application notes for the synthesis, purification, and characterization of this compound analogs. It also includes a summary of reported biological data for various analogs and a visualization of the relevant signaling pathways.
Data Presentation: Biological Activity of Dynorphin A Analogs
The following tables summarize the binding affinities and biological activities of various Dynorphin A analogs from published studies. These data are essential for understanding the structure-activity relationships and for guiding the design of new analogs.
Table 1: Opioid Receptor Binding Affinities of this compound Analogs
| Analog | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |
| Dynorphin A (1-13)NH₂ | 0.22 | 1.5 | 11.2 | 6.8 | 51 | [9] |
| [Lys(Ac)⁶]Dyn A-(1-13)NH₂ | 0.24 | 0.47 | 1.8 | 2.0 | 7.5 | [5] |
| [Lys(Ac)⁷]Dyn A-(1-13)NH₂ | 2.1 | 5.8 | 17.5 | 2.8 | 8.3 | [5] |
| [Lys(Ac)⁹]Dyn A-(1-13)NH₂ | 0.09 | 0.98 | 9.3 | 10.9 | 103 | [5] |
| [Lys(Ac)¹¹]Dyn A-(1-13)NH₂ | 1.5 | 3.9 | 15.3 | 2.6 | 10.2 | [5] |
| [Lys(Ac)¹³]Dyn A-(1-13)NH₂ | 3.5 | 8.1 | 30.1 | 2.3 | 8.6 | [5] |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 9.1 | 118 | 1910 | 13 | 210 | [9] |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281 | 1380 | 21 | 103 | [9] |
Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. Selectivity is the ratio of Ki values.
Table 2: In Vitro Bioactivity of Dynorphin A Analogs
| Analog | Guinea Pig Ileum (GPI) IC₅₀ (nM) | Mouse Vas Deferens (MVD) IC₅₀ (nM) | Reference |
| Dynorphin A (1-13)NH₂ | 0.27 | 1.9 | [9] |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 4000 | >10000 | [9] |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of a generic this compound analog using Fmoc chemistry. For the synthesis of peptides with a C-terminal amide, a Rink Amide resin is commonly used.[6]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure®/HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Dynorphin A (1-13) sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]
-
Protocol 2: Purification and Analysis of Synthetic Peptides
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Preparative and analytical RP-HPLC system with a C18 column[10][12]
-
Mass spectrometer (e.g., ESI-MS)[13]
Procedure:
-
Purification by Preparative RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture).
-
Set up a gradient elution method on the preparative RP-HPLC system. A typical mobile phase consists of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile.[11]
-
Inject the dissolved crude peptide onto the C18 column.
-
Collect fractions corresponding to the major peak detected by UV absorbance (typically at 215 or 280 nm).[10]
-
-
Analysis by Analytical RP-HPLC:
-
Analyze the collected fractions for purity using an analytical RP-HPLC system with a similar gradient method.
-
Pool the fractions with the desired purity (typically >95%).
-
-
Mass Spectrometry (MS) Analysis:
-
Lyophilization:
-
Freeze the purified peptide solution and lyophilize to obtain a dry, fluffy powder.
-
Store the purified peptide at -20°C or lower.
-
Visualizations
Experimental Workflow
Caption: Solid-Phase Peptide Synthesis Workflow.
Dynorphin A Signaling Pathways
Caption: Dynorphin A Signaling Pathways.
Discussion
The synthesis of this compound analogs via Fmoc-based SPPS is a robust and versatile method for generating novel compounds for drug discovery. The choice of resin is critical, with Rink Amide resin being suitable for producing C-terminal amides, which can enhance biological activity.[4][6] The incorporation of unnatural amino acids or modifications to the peptide backbone can improve metabolic stability and alter receptor selectivity and potency.[1][4][7]
The primary target of Dynorphin A is the KOR, a G-protein coupled receptor.[2] Activation of KOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[15] These cellular effects ultimately lead to a reduction in neuronal excitability and neurotransmitter release, contributing to analgesia.[15] However, KOR activation is also associated with undesirable side effects such as dysphoria.[4]
Interestingly, Dynorphin A and its fragments can also interact with other opioid receptors (MOR and DOR) and non-opioid targets like bradykinin and NMDA receptors, which may contribute to its complex pharmacological profile, including potential pro-nociceptive effects.[2][4][15]
The development of analogs with biased signaling, which selectively activate certain downstream pathways over others, is a promising strategy to separate the therapeutic analgesic effects from the adverse effects. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate novel this compound analogs in the quest for improved pain therapeutics.
References
- 1. Synthesis and biological activities of dynorphin A analogues with opioid antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. Dynorphin A - Wikipedia [en.wikipedia.org]
- 4. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
- 14. fr.gilson.com [fr.gilson.com]
- 15. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tail-Flick Test Using Dynorphin A (1-13) Amide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the tail-flick test to assess the analgesic or nociceptive effects of Dynorphin A (1-13) amide. It includes comprehensive experimental procedures, data presentation guidelines, and visual diagrams of the experimental workflow and relevant signaling pathways.
Introduction
The tail-flick test is a widely used method to measure pain sensitivity in rodents by quantifying the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[1][2] This test is instrumental in basic pain research and for evaluating the efficacy of analgesic compounds.[1] Dynorphin A (1-13) is a potent endogenous opioid peptide that primarily acts as an agonist at the kappa-opioid receptor (KOR).[3][4] Its role in analgesia is complex, with studies demonstrating both pain-relieving and, under certain conditions, neurotoxic effects.[5][6] The route of administration significantly impacts the observed effects of Dynorphin A (1-13) in the tail-flick assay.[5][7]
Data Presentation
Table 1: Effect of Intrathecal Dynorphin A (1-13) on Tail-Flick Latency in Rats
| Treatment Group | Dose (nmol) | N | Mean Tail-Flick Latency (seconds) | Standard Error of the Mean (SEM) | Notes |
| Saline Control | - | Varies | Baseline | Varies | No significant change from pre-injection latency. |
| Dynorphin A (1-13) | 65.4 | Varies | Cut-off time (e.g., 14s) | 5.0 | This represents the ED50 for an all-or-none loss of the tail-flick reflex.[5] The effect was irreversible over a 14-day period and associated with neurotoxicity.[5] |
| Morphine Sulphate (s.c.) | Varies | Varies | Cut-off time | Varies | Produced a loss of the tail-flick reflex, with recovery within 24 hours.[5] |
Table 2: Effect of Intracerebroventricular this compound on Tail-Flick Latency in Mice
| Condition | Treatment Group | N | Mean Tail-Flick Latency (TFL) | Standard Deviation (S.D.) | Outcome |
| Non-Stressed | Saline (i.c.v.) | 15 | Baseline | Varies | No analgesic activity observed.[8] |
| Non-Stressed | Dynorphin A (1-13) (i.c.v.) | 15 | Baseline | Varies | No analgesic activity observed.[8] |
| Stressed (Forced Swimming) | Saline (i.c.v.) | 15 | Increased TFL | Varies | Stress-induced analgesia. |
| Stressed (Forced Swimming) | Dynorphin A (1-13) (i.c.v.) | 15 | Prolonged TFL | Varies | Potentiated stress-induced analgesia.[7][8] |
Experimental Protocols
Protocol 1: Evaluation of Analgesia via Intrathecal Administration of Dynorphin A (1-13) in Rats
Objective: To assess the effect of intrathecally administered Dynorphin A (1-13) on the tail-flick reflex in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Sterile saline
-
Tail-flick apparatus (radiant heat source or hot water bath)[9][1]
-
Animal restraints[10]
-
Intrathecal injection equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the experimental room and handling for at least 3 days prior to testing. Also, accustom the animals to the restraining device to minimize stress.[2][10]
-
Baseline Latency Measurement:
-
Gently restrain the rat.
-
Position the rat's tail over the radiant heat source or immerse the distal portion in a 55 ± 0.2 °C water bath.[9]
-
Start the timer and apply the thermal stimulus.
-
The latency is the time taken for the rat to flick its tail away from the stimulus.[1]
-
A cut-off time (e.g., 10-14 seconds) must be set to prevent tissue damage.[9][5] If the rat does not respond within this time, the stimulus is removed, and the maximum latency is recorded.
-
Perform three baseline measurements with an interval of at least 5 minutes between each and calculate the average.[9]
-
-
Drug Administration:
-
Administer Dynorphin A (1-13) or vehicle (saline) via intrathecal injection. A range of doses should be used to determine the ED50, which has been reported to be approximately 65.4 nmol for the loss of the tail-flick reflex.[5]
-
-
Post-Administration Testing:
-
At predetermined time points after injection (e.g., 15 min, 30 min, 1 hour, and on subsequent days), measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
Compare the post-injection latencies to the baseline latencies for each group.
-
Note that with intrathecal Dynorphin A (1-13), the effect may be an all-or-none loss of the reflex rather than a graded increase in latency.[5]
-
Motor function should also be assessed (e.g., using an inclined plane test) to distinguish analgesia from motor impairment, as high doses of intrathecal dynorphin can cause hindlimb paralysis.[5][11]
-
Protocol 2: Evaluation of Analgesia via Intracerebroventricular Administration of this compound in Mice under Stress
Objective: To determine if intracerebroventricularly administered this compound modulates stress-induced analgesia in mice.
Materials:
-
Male ICR mice[7]
-
This compound
-
Sterile saline
-
Tail-flick apparatus
-
Animal restraints
-
Intracerebroventricular (i.c.v.) injection equipment
-
Forced swim test apparatus
Procedure:
-
Animal Acclimation and Baseline Measurement: Follow steps 1 and 2 as described in Protocol 1, adapted for mice.
-
Drug Administration: Administer this compound or vehicle (saline) via i.c.v. injection.
-
Stress Induction (Forced Swimming):
-
Post-Stress Tail-Flick Testing: Immediately after the stressor, measure the tail-flick latency.
-
Control Groups:
-
A group of animals should receive the i.c.v. injection without being subjected to the stressor to confirm that the peptide itself does not have analgesic effects under non-stressed conditions.[7][8]
-
A stressed group receiving saline should be included to measure the extent of stress-induced analgesia alone.[7][8]
-
-
Data Analysis: Compare the tail-flick latencies between the different experimental groups (non-stressed + saline, non-stressed + dynorphin, stressed + saline, stressed + dynorphin).
Visualizations
Caption: Experimental workflow for the tail-flick test with Dynorphin A (1-13).
Caption: Signaling pathways of Dynorphin A (1-13) relevant to analgesia and neurotoxicity.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Intrathecal dynorphin(1-13) results in an irreversible loss of the tail-flick reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of dynorphin A (1-13) and dynorphin A (1-10) amide on stress-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. kftechnology.it [kftechnology.it]
- 11. Dynorphin A (1-13) potentiates dynorphin A (1-17) on loss of the tail-flick reflex after intrathecal injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hot Plate Test with Dynorphin A (1-13) amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for conducting a hot plate test to evaluate the antinociceptive effects of Dynorphin A (1-13) amide.
Introduction
Dynorphin A (1-13) is an endogenous opioid peptide that exhibits complex effects on pain perception, primarily through its interaction with the kappa-opioid receptor (KOR). It can also exert non-opioid effects, some of which are thought to be mediated by the N-Methyl-d-aspartate receptor (NMDAR)[1][2]. The hot plate test is a widely used method to assess the analgesic properties of various compounds. This document outlines the procedure for utilizing the hot plate test to characterize the activity of this compound.
It is crucial to note that the analgesic effects of Dynorphin A (1-13) can be significantly influenced by the administration method and the associated stress levels in the animal subjects. Studies have shown that intracerebroventricular (i.c.v.) administration via a freehand method, which is considered a stressful procedure, can potentiate the analgesic effects of Dynorphin A (1-13), whereas administration through a less stressful implanted cannula may not show the same effect[3][4].
Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in the hot plate test.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of Dynorphin A (1-13) on Hot Plate Latency in Mice
| Treatment Group | Administration Method | Dose | Mean Hot Plate Latency (seconds) ± S.D. | Significance (p-value) |
| Intact Controls | N/A | N/A | ~11 | N/A |
| Saline | Freehand i.c.v. | N/A | ~13 | Not Significant vs. Intact |
| Dynorphin A (1-13) | Freehand i.c.v. | 20 µ g/mouse | ~21 | <0.01 vs. Saline |
| Saline | Implanted Cannula i.c.v. | N/A | ~12 | N/A |
| Dynorphin A (1-13) | Implanted Cannula i.c.v. | 20 µ g/mouse | ~13 | Not Significant vs. Saline |
Data adapted from studies on the effects of stress on Dynorphin A (1-13) analgesia[3][5].
Table 2: Influence of Stress on Dynorphin A (1-13) Analgesia in the Hot Plate Test
| Condition | Treatment Group | Mean Tail-Flick Latency (% TFL) ± S.D. (15 min post-injection) | Significance (p-value) |
| Non-Stressed | Saline i.c.v. | ~10% | N/A |
| Non-Stressed | Dynorphin A (1-13) i.c.v. | ~15% | Not Significant vs. Saline |
| 15-min Vibration Stress | Saline i.c.v. | ~20% | N/A |
| 15-min Vibration Stress | Dynorphin A (1-13) i.c.v. | ~45% | <0.01 vs. Stressed Saline |
Data adapted from a study investigating the interaction of Dynorphin A (1-13) and stress[6]. Note: This study used the tail-flick test, which is another thermal nociception assay, and the data is presented here to illustrate the stress-dependency of Dynorphin A's effects.
Experimental Protocols
Materials
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure for observation
-
Timers
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Micro-syringes for administration
-
Animal subjects (e.g., male ICR mice)
Procedure
-
Animal Acclimatization:
-
House the animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Handle the animals for several days leading up to the experiment to minimize handling stress on the test day.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. For i.c.v. administration in mice, a common dose is 20 µg per mouse[5].
-
-
Hot Plate Test - Baseline Latency:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Gently place each animal on the hot plate and start the timer immediately.
-
Observe the animal for nociceptive responses, such as licking of the hind paws, jumping, or vocalization.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the hot plate and assign it the maximum latency score.
-
Allow the animals to recover before drug administration.
-
-
Drug Administration:
-
Hot Plate Test - Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the hot plate test as described in step 3.
-
Record the post-treatment latencies for each animal.
-
-
Data Analysis:
-
Calculate the mean and standard deviation (S.D.) or standard error of the mean (S.E.M.) for the latencies in each treatment group.
-
Statistical analysis, such as a t-test or ANOVA, should be used to determine the significance of the differences between the treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the hot plate test.
Signaling Pathways of Dynorphin A
Caption: Simplified signaling pathways of Dynorphin A.
References
- 1. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Exposure to stress alters the effects of dynorphins in the hot plate test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dynorphin A (1-13) Amide Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that exhibits a high affinity and selectivity for the kappa-opioid receptor (KOR), playing a crucial role in pain, addiction, and mood regulation.[1][2][3] The C-terminal amide of Dynorphin A (1-13) is a common modification that can influence its biological activity and receptor binding characteristics. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Dynorphin A (1-13) amide with the kappa-opioid receptor.
Data Presentation
Table 1: Binding Affinities (Ki) of Dynorphin A Analogs at Opioid Receptors
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
| Dynorphin A (1-13) | 0.12 | - | - |
| [des-Arg7]Dyn A(1–13) | 0.39 | - | - |
| [des-Arg7]Dyn A(1–11)-NH2 | 0.07 | - | - |
| Dynorphin A | ~0.1 | low nM | low nM |
Data synthesized from multiple sources.[2][4] Note: Ki values can vary depending on the experimental conditions, radioligand, and tissue/cell preparation used.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound at the Kappa-Opioid Receptor
This protocol is designed for determining the binding affinity of this compound for the kappa-opioid receptor (KOR) expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human KOR (CHO-hKOR or HEK-293-hKOR).[5][6]
-
Radioligand: [³H]U69,593 (a selective KOR agonist) or [³H]diprenorphine (a non-selective antagonist).[2][5]
-
Test Ligand: this compound.
-
Non-specific Binding Control: Unlabeled U69,593 or naloxone.[2][5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: Cell harvester with Whatman GF/C glass fiber filters.[5][7]
-
Scintillation Cocktail: Liquiscint or equivalent.[7]
-
Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-hKOR or HEK-293-hKOR cells to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes.[6]
-
Resuspend the cell pellet in assay buffer and homogenize using a Dounce homogenizer.[6]
-
Centrifuge the homogenate at 27,000 x g for 15 minutes.[6]
-
Resuspend the resulting membrane pellet in fresh assay buffer and pass through a 27G needle to ensure a homogenous suspension.[6]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Incubation:
-
Filtration:
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 3 mL of scintillation cocktail to each vial.[7]
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (DPM in the presence of excess unlabeled ligand) from the total binding (DPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration.
-
Determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.[7]
-
Calculate the equilibrium dissociation constant (Ki) for the test ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound receptor binding assay.
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
References
- 1. innoprot.com [innoprot.com]
- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin is a specific endogenous ligand of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes & Protocols: Utilizing Dynorphin A (1-13) Amide in GTPγS Binding Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dynorphin A (1-13) amide in [³⁵S]GTPγS binding assays. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and relevant signaling pathways.
Introduction
This compound is a truncated form of the endogenous opioid peptide Dynorphin A, which is a primary ligand for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2] Activation of KOR by agonists like this compound initiates intracellular signaling cascades, beginning with the activation of heterotrimeric G-proteins.
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following agonist stimulation of a GPCR. In the inactive state, the G-protein α-subunit is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The assay utilizes a non-hydrolyzable GTP analog, guanosine 5'-O-(3-[³⁵S]thio-triphosphate) ([³⁵S]GTPγS), which binds to the activated Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the extent of G-protein activation by the agonist, allowing for the quantification of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).
Signaling Pathways of this compound
Primary Opioid Receptor Pathway: this compound is recognized as a potent agonist at the KOR.[1] The activation of KOR, which is canonically coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[3]
However, the activity of Dynorphin A peptides is not strictly limited to the KOR. They are known to be promiscuous agonists, also capable of activating mu-opioid receptors (MOR) and delta-opioid receptors (DOR), as well as the opioid-like receptor 1 (ORL1).[4][5][6][7] This promiscuity is an important consideration in experimental design.
Non-Opioid Receptor Pathways: Beyond opioid receptors, Dynorphin A and its fragments can exert effects through non-opioid mechanisms. Studies have shown that at higher concentrations, dynorphins can interact with bradykinin receptors and NMDA receptors, leading to neuroexcitatory effects.[1][8][9] These non-opioid actions are typically observed at micromolar concentrations and may contribute to excitotoxicity.[1]
Caption: KOR signaling pathway activated by this compound.
Application Notes
-
Determining Agonist Properties: The [³⁵S]GTPγS binding assay is the gold-standard method to quantitatively determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at a specific GPCR.[10] It provides a direct measure of G-protein activation, the first step in the signaling cascade.
-
Receptor Selectivity: Given that dynorphins can activate multiple opioid receptors, it is crucial to use a system with a defined receptor population.[4][5] This can be achieved by using membranes from cell lines stably expressing a single cloned human opioid receptor (e.g., CHO-hKOR cells) or from tissues of receptor knockout mice (e.g., MOR-KO) to isolate the activity at the receptor of interest.[4][11]
-
Dose-Response Characteristics: Researchers should be aware that dynorphin peptides can produce nearly linear dose-response curves in [³⁵S]GTPγS assays that do not always reach a saturable plateau.[4] This can complicate the accurate calculation of Eₘₐₓ. In such cases, an imposed maximum response at a high concentration (e.g., 20-100 μM) can be used to estimate the peptide's potency.[4]
-
Use in Competition Assays: The assay can be adapted to study antagonists. By measuring the ability of a test compound to inhibit this compound-stimulated [³⁵S]GTPγS binding, one can determine the antagonist's potency (IC₅₀ or Kₑ).[12]
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay Using CHO Cell Membranes Expressing hKOR
This protocol is adapted from methodologies used for cloned opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.[10][11][13]
A. Materials and Reagents
-
Membranes: CHO cell membranes stably expressing the human kappa opioid receptor (hKOR).
-
Peptide: this compound, stock solution prepared in ultrapure water.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS: For determining non-specific binding.
-
Guanosine 5'-diphosphate (GDP): To ensure G-proteins are in their inactive state at baseline.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[11]
-
Peptidase Inhibitors: Recommended to prevent peptide degradation.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail & Counter.
B. Membrane Preparation
-
Culture CHO-hKOR cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Store membranes at -80°C in aliquots.
C. Assay Procedure
-
Thaw membrane aliquots on ice. Dilute to the desired concentration (typically 10-30 µg protein per well) in ice-cold Assay Buffer.
-
Just before use, add GDP to the Assay Buffer to a final concentration of 10 µM.[10][11]
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
In a 96-well plate, set up the following reactions in triplicate (total volume of 1 mL[10]):
-
Total Binding: Membranes + Assay Buffer with GDP + [³⁵S]GTPγS (~0.05-0.1 nM) + varying concentrations of this compound.
-
Basal Binding: Membranes + Assay Buffer with GDP + [³⁵S]GTPγS + vehicle.
-
Non-specific Binding (NSB): Membranes + Assay Buffer with GDP + [³⁵S]GTPγS + 10 µM unlabeled GTPγS.[10]
-
-
Incubate the plate for 60-90 minutes at 25-30°C with gentle shaking.[10][13]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
D. Data Analysis
-
Calculate the specific binding for each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Express the data as a percentage of the basal binding or as a percentage of the maximal stimulation achieved by a standard full agonist.
-
Plot the percent specific binding against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., three-parameter logistic equation) in software like GraphPad Prism to determine the EC₅₀ and Eₘₐₓ values.[4]
References
- 1. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel signaling of dynorphin at κ-opioid receptor/bradykinin B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 9. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Dynorphin peptides differentially regulate the human κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [kuscholarworks.ku.edu]
Application of Dynorphin A (1-13) amide in studying stress-induced analgesia.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (1-13) amide is a potent endogenous opioid peptide that plays a crucial role in modulating pain perception, particularly in the context of stress. It is a truncated form of Dynorphin A and acts as an agonist at the kappa-opioid receptor (KOR). The study of this compound is pivotal in understanding the mechanisms of stress-induced analgesia (SIA), a phenomenon where exposure to a stressful stimulus results in a reduced sensitivity to pain. These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate SIA in preclinical models.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effect of this compound on tail-flick latency (TFL) in mice under different stress conditions. TFL is a measure of pain sensitivity, where a longer latency indicates an analgesic effect.
Table 1: Effect of this compound on Tail-Flick Latency in Non-Stressed and Stressed Mice
| Treatment Group | Stress Condition | Mean Tail-Flick Latency (s) ± S.D. |
| Saline (i.c.v.) | None (Non-stressed) | 2.5 ± 0.4 |
| This compound (25 nmol, i.c.v.) | None (Non-stressed) | 2.6 ± 0.5 |
| Saline (i.c.v.) | Forced Swimming (3 min) | 4.2 ± 0.7 |
| This compound (25 nmol, i.c.v.) | Forced Swimming (3 min) | 6.8 ± 1.1** |
| Saline (i.c.v.) | Whole Body Vibration (15 min) | 3.8 ± 0.6 |
| This compound (25 nmol, i.c.v.) | Whole Body Vibration (15 min) | 5.9 ± 0.9* |
| Saline (i.c.v.) | Immobilization (3 min) | 3.1 ± 0.5 |
| This compound (25 nmol, i.c.v.) | Immobilization (3 min) | 3.3 ± 0.6 |
*p < 0.05, **p < 0.01 compared to the respective saline-treated stressed group. Data extracted from Starec et al., 1996.[1][2][3]
Table 2: Effect of Naloxone on this compound-Potentiated Stress-Induced Analgesia
| Pre-treatment | Treatment Group | Stress Condition | Mean Tail-Flick Latency (s) ± S.D. |
| Saline (s.c.) | This compound (25 nmol, i.c.v.) | Forced Swimming (3 min) | 6.8 ± 1.1 |
| Naloxone (0.5 mg/kg, s.c.) | This compound (25 nmol, i.c.v.) | Forced Swimming (3 min) | 4.5 ± 0.8 |
Data extracted from Starec et al., 1996.[3]
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection in Mice
This protocol describes the administration of this compound directly into the cerebral ventricles of mice.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Micro-syringe (e.g., Hamilton syringe) with a 27-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus (optional, for precise targeting)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Heating pad
Procedure:
-
Preparation of this compound solution: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 25 nmol dose in a 5 µL injection volume, the concentration would be 5 nmol/µL).
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it in the stereotaxic apparatus or on a stable surface.
-
Surgical Site Preparation: Shave the fur from the top of the head. Clean the surgical area with an antiseptic solution.
-
Injection:
-
Stereotaxic Method: Locate the bregma. The injection coordinates for the lateral ventricle are typically 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.0 mm ventral from the skull surface.
-
Freehand Method: A trained researcher can perform a freehand injection by identifying landmarks on the skull.
-
-
Slowly inject the desired volume (e.g., 5 µL) of the this compound solution over 1-2 minutes to allow for diffusion and prevent backflow.
-
Leave the needle in place for an additional minute before slowly withdrawing it.
-
Post-operative Care: Suture or apply tissue adhesive to the incision if necessary. Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia. Monitor the animal for any signs of distress.
Stress-Induced Analgesia Models
a) Forced Swim Test (FST)
This model induces a strong stress response.
Materials:
-
Cylindrical container (e.g., 2 L beaker)
-
Water (23-25°C)
-
Towel
Procedure:
-
Fill the cylindrical container with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Gently place the mouse into the water.
-
The duration of the forced swim is typically 3 minutes for inducing stress for analgesia testing.[3]
-
After the swim, remove the mouse from the water and gently dry it with a towel before proceeding to the analgesic test.
b) Whole Body Vibration
This protocol uses a physical stressor.
Materials:
-
Vibrating platform
-
Plexiglas container
Procedure:
-
Place the mouse in a Plexiglas container.
-
Secure the container to the vibrating platform.
-
Subject the mouse to whole-body vibration for a duration of 15 minutes.[3]
-
Immediately after the vibration period, proceed with the analgesic test.
Analgesia Assessment: Tail-Flick Test
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter
-
Mouse restrainer
Procedure:
-
Gently place the mouse in the restrainer, allowing its tail to be exposed.
-
Position the mouse's tail over the radiant heat source of the tail-flick meter.
-
Activate the heat source and the timer simultaneously.
-
The timer will automatically stop when the mouse flicks its tail out of the heat beam.
-
Record the tail-flick latency (TFL).
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. If the mouse does not flick its tail within the cut-off time, the test is stopped, and the cut-off time is recorded as the TFL.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in stress-induced analgesia.
Signaling Pathway of this compound in Stress-Induced Analgesia
Caption: Signaling pathway of this compound-mediated analgesia.
Discussion
The experimental data clearly demonstrate that this compound does not possess intrinsic analgesic properties in non-stressed animals at the tested dose.[1][2][3] However, its analgesic effects are significantly potentiated by strong stressors such as forced swimming and whole-body vibration.[1][2][3] This suggests that the peptide enhances the endogenous pain-inhibitory systems that are activated during stress. The lack of effect in the weak immobilization stress model indicates a threshold of stress required for this compound to exert its analgesic action.[1][2][3]
The blockade of the potentiated analgesic effect by the opioid antagonist naloxone confirms the involvement of opioid receptors, with the kappa-opioid receptor being the primary target for dynorphins.[3] The signaling pathway involves the activation of KOR, which is a G-protein coupled receptor (GPCR). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in neuronal inhibition and analgesia.
These findings are crucial for the development of novel analgesics that target the KOR. By understanding how this compound interacts with the stress response, researchers can explore therapeutic strategies that mimic or enhance this natural pain-relieving mechanism, potentially leading to drugs with fewer side effects than traditional mu-opioid receptor agonists.
References
- 1. Free-Hand Intracerebroventricular Injections in Mice [app.jove.com]
- 2. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 3. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
Dynorphin A (1-13) amide as a tool for investigating kappa-opioid receptor function.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (1-13) amide is a potent and selective endogenous agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) critically involved in pain, addiction, mood, and consciousness.[1][2][3] Its high affinity and selectivity make it an invaluable molecular tool for investigating the intricate mechanisms of KOR function, from ligand binding and receptor activation to downstream signaling cascades. These application notes provide a comprehensive overview of the use of this compound in KOR research, complete with detailed experimental protocols and a summary of its pharmacological properties.
Pharmacological Profile of this compound at the Kappa-Opioid Receptor
This compound exhibits high binding affinity and functional potency at the KOR. The following tables summarize key quantitative data from various in vitro studies, providing a comparative overview of its pharmacological characteristics.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Kappa (κ) | [³H]U69,593 | Guinea Pig Brain Membranes | 0.84 - 11 | [4] |
| Kappa (κ) | [³H]Diprenorphine | HEK293 cells expressing mouse KOR | ~10 | [5] |
| Kappa (κ) | Not Specified | Not Specified | ~200 (Kd) | [3] |
| Mu (μ) | [³H]DAMGO | Guinea Pig Brain Membranes | >100 | [4] |
| Delta (δ) | [³H]DPDPE | Guinea Pig Brain Membranes | >1000 | [4] |
Table 2: Functional Potency of this compound at the Kappa-Opioid Receptor
| Assay Type | Parameter | Cell Line / Preparation | EC₅₀ / pEC₅₀ | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | Mouse Striatal Membranes | ~10 nM | [6] |
| BRET (G-protein activation) | pEC₅₀ | SH-SY5Y cells | 8.21 | [7] |
| BRET (β-Arrestin 2 recruitment) | pEC₅₀ | SH-SY5Y cells | 7.74 | [7] |
| Calcium Mobilization | EC₅₀ | CHO-KOR cells | 1-6 nM | [7] |
Key Experimental Protocols
The following are detailed protocols for fundamental experiments utilizing this compound to investigate KOR function.
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the KOR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human KOR
-
Cell harvesting buffer (e.g., PBS with 5 mM EDTA)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Radioligand (e.g., [³H]U69,593 or [³H]diprenorphine) at a concentration near its Kd
-
Unlabeled this compound (serial dilutions)
-
Non-specific binding control (e.g., 10 µM unlabeled naloxone)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293-KOR cells to confluency.
-
Harvest cells using cell harvesting buffer.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh membrane preparation buffer and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., 1 nM [³H]U69,593).[8]
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add assay buffer instead of competitor.
-
For non-specific binding, add a high concentration of an unlabeled antagonist like naloxone (10 µM).[9]
-
Add the cell membrane preparation (typically 10-30 µg of protein).[8]
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon KOR activation.
Materials:
-
KOR-expressing cell membranes (prepared as in the binding assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS
-
This compound (serial dilutions)
-
Basal control (buffer only)
-
Non-specific binding control (high concentration of unlabeled GTPγS)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes, GDP (typically 10-30 µM), and varying concentrations of this compound.
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin 2 Recruitment
This assay quantifies the interaction between KOR and β-arrestin 2 following agonist stimulation, providing insights into receptor desensitization and signaling.
Materials:
-
HEK-293 cells co-expressing KOR fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP or GFP).
-
Cell culture medium
-
Assay buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.9 mM CaCl₂)
-
RLuc substrate (e.g., coelenterazine h)
-
This compound (serial dilutions)
-
BRET-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed the co-transfected HEK-293 cells into a white, clear-bottom 96-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the RLuc substrate to each well and incubate for 5-10 minutes in the dark.
-
Measure the baseline BRET signal.
-
Add serial dilutions of this compound to the wells.
-
Immediately measure the BRET signal again, and continue to monitor over time (e.g., up to 30 minutes) to obtain kinetic data.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the emission intensity of the fluorescent acceptor by the emission intensity of the RLuc donor.
-
Plot the change in BRET ratio against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Emax for β-arrestin 2 recruitment.
-
KOR Signaling Pathways Activated by this compound
Activation of the KOR by this compound initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. These pathways lead to a variety of cellular responses.
G-Protein Dependent Signaling
Upon agonist binding, the KOR couples to inhibitory G-proteins (Gαi/o).[2] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of several downstream effectors.
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]
-
Gβγ subunit:
-
Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[11]
-
Inhibits N-type voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.[7]
-
Activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Activates members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2, p38, and JNK.[2][10]
-
References
- 1. pnas.org [pnas.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 8. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Conformationally Constrained Dynorphin A (1-13) Amide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of conformationally constrained Dynorphin A (1-13) amide analogs, potent and selective ligands for the kappa-opioid receptor (KOR). This document includes a summary of quantitative data for key analogs, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways and workflows.
Introduction
Dynorphin A is an endogenous opioid peptide that preferentially binds to the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation.[1][2][3] The development of KOR agonists as analgesics is a promising therapeutic strategy, as they do not produce the rewarding effects and addictive properties associated with mu-opioid receptor (MOR) agonists like morphine.[2][4][5] However, the clinical use of KOR agonists has been limited by side effects such as dysphoria and sedation.[4][5]
To improve the therapeutic profile of Dynorphin A, researchers have focused on developing conformationally constrained analogs. By introducing cyclic structures, such as disulfide or lactam bridges, the conformational flexibility of the peptide is reduced.[6][7][8] This can lead to enhanced receptor affinity, selectivity, and potentially biased signaling, favoring therapeutic effects over adverse ones.[4] These application notes detail the methodologies used to synthesize and characterize these promising analogs.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional activities (IC50 or EC50) of representative conformationally constrained this compound analogs at the kappa (κ), mu (μ), and delta (δ) opioid receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Conformationally Constrained this compound Analogs
| Analog | κ Ki (nM) | μ Ki (nM) | δ Ki (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference |
| Dynorphin A (1-13) | 0.25 | 1.5 | 10 | 6 | 40 | [7] |
| cyclo[D-Asp5,Dap8]Dyn A-(1-13)NH2 | 1.8 | 100 | >1000 | 55.6 | >556 | [7] |
| cyclo[D-Asp6,Dap9]Dyn A-(1-13)NH2 | 0.4 | 2.5 | 50 | 6.25 | 125 | [7] |
| c[Cys5,Cys11]Dyn A1-11-NH2 | 0.84 | 15.1 | >1000 | 18 | >1190 | [6][9] |
| c[Pen5, L-Pen11]Dyn A1-11-NH2 | 1.2 | 25 | >1000 | 20.8 | >833 | [9] |
Dap: α,β-diaminopropionic acid; Pen: Penicillamine
Table 2: Functional Activity (IC50/EC50, nM) of Conformationally Constrained this compound Analogs in Guinea Pig Ileum (GPI) Assay
| Analog | GPI (κ-agonist) IC50/EC50 (nM) | Reference |
| Dynorphin A (1-13) | 0.3 | [7] |
| cyclo[D-Asp5,Dap8]Dyn A-(1-13)NH2 | 25 | [7] |
| cyclo[D-Asp6,Dap9]Dyn A-(1-13)NH2 | 0.5 | [7] |
| [Cys8,Cys13]Dyn A1-13-NH2 | 0.2 | [6] |
| [D-Cys8,D-Cys13]Dyn A1-13-NH2 | 0.3 | [6] |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor (KOR) Signaling Pathway
Activation of the KOR by an agonist, such as a Dynorphin A analog, initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gi/o).[1][3] Upon agonist binding, the G protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of N-type calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[1][2][3][10]
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of highly potent and selective cyclic dynorphin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and opioid activity of conformationally constrained dynorphin A analogues. 2. Conformational constraint in the "address" sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological properties of highly potent cyclic dynorphin A analogues. Analogues cyclized between positions 5 and 11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of Dynorphin A (1-13) Amide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo stability of Dynorphin A (1-13) amide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the in vivo stability of this compound?
The principal challenge is its rapid degradation by proteolytic enzymes, primarily peptidases, found in plasma and cerebrospinal fluid (CSF).[1] This enzymatic degradation results in a short in vivo half-life, limiting its therapeutic potential.[1] The major sites of enzymatic attack are the N-terminus (aminopeptidases) and the C-terminus (carboxypeptidases).[1]
Q2: What are the most common strategies to improve the in vivo stability of this compound?
Common strategies focus on chemical modifications to the peptide backbone to hinder enzymatic cleavage. These include:
-
N-terminal modification: N-methylation of the N-terminal tyrosine (Tyr1) or substitution with a D-amino acid (e.g., D-Tyr1) can protect against aminopeptidase activity.[1][2]
-
C-terminal modification: Amidation of the C-terminus, as in this compound, provides significant protection against carboxypeptidases.[1]
-
Internal modifications: Replacing L-amino acids with D-amino acids at susceptible cleavage sites, cyclization of the peptide, or removing specific residues can enhance stability.[3][4][5]
-
Formulation strategies: Encapsulating the peptide in delivery systems like liposomes can also improve its stability and delivery.[6]
Q3: How significant is the stability improvement with these modifications?
The improvements can be substantial. For instance, C-terminal amidation alone can increase the plasma half-life of Dynorphin A (1-13) from approximately 0.9 minutes to 24 minutes.[1] Further N-terminal modifications, such as N-methylation, can extend the half-life to 130 minutes in human plasma.[2]
Troubleshooting Guides
Problem 1: Modified this compound analog shows low stability in plasma.
| Possible Cause | Troubleshooting Step |
| Incomplete protection at the N-terminus. | N-terminal degradation by aminopeptidases is a major metabolic pathway.[1] Consider introducing an N-methyl group to the N-terminal tyrosine ([N-Met-Tyr1]) or substituting it with a D-amino acid ([D-Tyr1]).[2] |
| Internal cleavage by endopeptidases. | Degradation can occur at internal peptide bonds, such as Arg6-Arg7 and Pro10-Lys11.[3] To identify the cleavage site, analyze the degradation products using mass spectrometry. Once identified, consider substituting one of the amino acids at the cleavage site with an unnatural amino acid or a D-amino acid. |
| Suboptimal formulation. | The peptide may not be adequately protected from enzymes in the formulation. Explore advanced formulation strategies such as encapsulation in liposomes or PEGylation to shield the peptide from enzymatic attack.[6][7] |
Problem 2: Stable analog exhibits reduced binding affinity for the kappa-opioid receptor (KOR).
| Possible Cause | Troubleshooting Step |
| Modification interferes with the "message" sequence. | The N-terminal sequence (Tyr-Gly-Gly-Phe) is crucial for KOR binding. While N-terminal modifications can improve stability, some changes may negatively impact receptor affinity.[3] Screen a panel of N-terminal modifications to find a balance between stability and affinity. For example, N-terminal methylation is often well-tolerated.[3] |
| Alteration of key residues in the "address" sequence. | Basic residues in the C-terminal region (e.g., Arg6, Arg7, Lys11, Lys13) are important for KOR selectivity and potency.[8] Modifications at these positions should be approached with caution. For instance, replacing Arg6 with Nε-acetyllysine can decrease kappa selectivity.[9] |
| Conformational changes due to modification. | Modifications like cyclization can improve stability but may also alter the peptide's conformation, affecting receptor binding.[5] Systematically evaluate different cyclization strategies and linker lengths to maintain the optimal conformation for KOR interaction. |
Quantitative Data Summary
Table 1: In Vitro Half-Life of Dynorphin A (1-13) and its Analogs in Plasma
| Peptide | Modification(s) | Half-Life (minutes) | Fold Increase vs. Dyn A (1-13) | Reference(s) |
| Dynorphin A (1-13) | None | ~0.9 | 1 | [1] |
| This compound | C-terminal amidation | ~24 | ~27 | [1] |
| [D-Tyr1]-Dyn A(1-13) amide | D-amino acid substitution at N-terminus | ~70 | ~78 | [2] |
| [N-Met-Tyr1]-Dyn A(1-13) amide | N-methylation at N-terminus | ~130 | ~144 | [2] |
| E-2078 | N-methylation, N-methylation of Arg, D-amino acid substitution, C-terminal ethylamide | ~240 | ~267 | [3] |
Table 2: Binding Affinities of Selected Dynorphin A Analogs for Opioid Receptors
| Peptide | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Reference(s) |
| Dynorphin A (1-13) | 0.23 | - | - | [3] |
| [N-Met-Tyr1]-Dyn A (1-13) | 0.42 | - | - | [3] |
| [D-Pro10] Dyn A-(1-11)NH2 | - | - | - | [3] |
Note: Ki values can vary depending on the specific assay conditions. "-" indicates data not reported in the cited source.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general procedure to assess the stability of this compound analogs in human plasma.[10][11]
Materials:
-
Test peptide and reference peptide (e.g., unmodified this compound)
-
Human plasma (anticoagulated with EDTA or citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Water with 0.1% TFA
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC system with a C18 column or LC-MS system
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Dilute the peptide stock solution in PBS to a working concentration (e.g., 100 µM).
-
In a microcentrifuge tube, mix the peptide working solution with human plasma at a 1:9 ratio (e.g., 10 µL of peptide solution and 90 µL of plasma).
-
Immediately take a time-zero sample (t=0) by transferring a 20 µL aliquot into a new tube containing 40 µL of ice-cold ACN with 0.1% TFA to precipitate plasma proteins.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), take 20 µL aliquots and precipitate the proteins as in step 4.
-
Vortex all precipitated samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak over time.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.
-
Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay equation.
Protocol 2: Radioligand Binding Assay for KOR Affinity
This protocol describes a competitive binding assay to determine the affinity of modified Dynorphin A analogs for the kappa-opioid receptor.[9][12]
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells)
-
Radioligand specific for KOR (e.g., [3H]U-69,593 or [3H]diprenorphine)
-
Unlabeled test peptide and a known KOR ligand as a positive control (e.g., U-50,488)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the unlabeled test peptide and the positive control in binding buffer.
-
In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test peptide or control.
-
To determine non-specific binding, add a high concentration of the unlabeled positive control to a set of tubes.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) for the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Identification of stabilized dynorphin derivatives for suppressing tolerance in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 9. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
Challenges in the chemical synthesis of Dynorphin A (1-13) amide.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chemical synthesis of Dynorphin A (1-13) amide. The provided information is intended to facilitate a successful synthesis by addressing common challenges and providing detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is Fmoc-based solid-phase peptide synthesis (SPPS). This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. For producing a C-terminal amide, a Rink Amide resin is typically employed.
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: The main difficulties arise from its specific amino acid sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH2). These challenges include:
-
Aggregation: The presence of hydrophobic residues and the growing peptide chain's length can lead to intermolecular hydrogen bonding, causing the peptide-resin to aggregate. This can hinder reagent access and lead to incomplete reactions.
-
Difficult Couplings: The multiple bulky and positively charged arginine and lysine residues can present steric hindrance, making the formation of peptide bonds challenging and requiring optimized coupling conditions.
-
Side Reactions: The guanidinium group of arginine is susceptible to side reactions such as sulfonation if inappropriate protecting groups or cleavage conditions are used.
Q3: What purity and yield can I realistically expect?
A3: While specific yields can vary significantly based on the scale, equipment, and purity of reagents, a successful synthesis of a peptide of this length and complexity can be expected to yield approximately 10-30% of the theoretical maximum after purification. The purity of the final product should be greater than 95% as determined by HPLC.
Q4: How can I confirm the identity and purity of my synthesized peptide?
A4: The synthesized this compound should be characterized by High-Performance Liquid Chromatography (HPLC) to assess purity and by Mass Spectrometry (MS) to confirm the correct molecular weight.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | 1. Incomplete Fmoc deprotection. 2. Incomplete coupling reactions. 3. Aggregation of the peptide-resin. 4. Premature cleavage of the peptide from the resin. | 1. Extend deprotection time or use a stronger base solution (e.g., 25-30% piperidine in DMF). Monitor completion with a Kaiser test. 2. Use a more efficient coupling reagent (e.g., HATU, HCTU). Double couple difficult residues, particularly the arginines. Extend coupling times. 3. Use a resin with a lower substitution level. Synthesize at a higher temperature (if using a microwave synthesizer). Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO. 4. Ensure the appropriate resin and linker are used and that the synthesis conditions are compatible. |
| Multiple Peaks in HPLC of Crude Product | 1. Deletion sequences from incomplete couplings. 2. Truncated sequences from incomplete deprotection. 3. Side-product formation (e.g., sulfonation of arginine). 4. Racemization of amino acids. | 1. Optimize coupling conditions as described above. 2. Ensure complete Fmoc deprotection at each step. 3. Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K). Ensure high-quality TFA is used. 4. Use high-quality, racemization-free amino acid derivatives. Avoid excessively long pre-activation times for coupling. |
| Desired Product Peak is Broad or Tailing in HPLC | 1. Aggregation of the purified peptide. 2. Presence of closely related impurities. | 1. Modify the HPLC mobile phase, for example, by increasing the temperature or adding a small amount of a different organic solvent. 2. Optimize the purification gradient to better resolve the main peak from impurities. |
| Mass Spectrometry Shows Unexpected Masses | 1. Presence of deletion or truncated sequences. 2. Modification of amino acid side chains (e.g., oxidation, sulfonation). 3. Incomplete removal of protecting groups. | 1. Review the synthesis protocol for potential errors in coupling or deprotection steps. 2. Use appropriate scavengers during cleavage. For example, use of Reagent K can help prevent oxidation and other side reactions. 3. Extend the cleavage time or use a stronger cleavage cocktail. Ensure all protecting groups are labile under the chosen cleavage conditions. |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide AM resin (or equivalent)
-
Fmoc-protected Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Purification: Reversed-phase HPLC system, C18 column, Acetonitrile (ACN), Water, TFA
Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol is for a manual synthesis. Automated synthesizers will follow a similar logic.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat with a fresh portion of the deprotection solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HBTU/HOBt (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For arginine residues, a double coupling (repeating the coupling step) is recommended.
-
Monitor the completion of the reaction using a Kaiser test.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DCM and dry under vacuum.
Cleavage and Deprotection
-
Treat the dried peptide-resin with Reagent K for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by preparative reversed-phase HPLC using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 10-40% Acetonitrile over 30-40 minutes.
-
Collect fractions and analyze by analytical HPLC and MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Optimizing Dynorphin A (1-13) Amide Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of Dynorphin A (1-13) amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
This compound is an endogenous opioid peptide that primarily acts as a potent agonist at the kappa-opioid receptor (KOR).[1][2] However, it also exerts significant non-opioid effects, particularly at higher concentrations. These non-opioid actions are often excitatory and can be mediated through the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors, potentially leading to neurotoxicity.[3][4][5]
Q2: What is the in vivo stability and half-life of this compound?
The therapeutic potential of unmodified Dynorphin A (1-13) is limited by its rapid degradation by peptidases in plasma and brain tissue.[4][6] Its in vivo half-life is very short, often reported to be less than one minute in human plasma.[4][6][7] Chemical modifications, such as amidation of the C-terminus and N-methylation of the N-terminus, have been shown to significantly increase the half-life and stability.[4][6]
Q3: What are the common routes of administration for in vivo studies?
Common routes for administering this compound to investigate its central effects are intracerebroventricular (i.c.v.) and intrathecal (i.t.) injections.[8][9] Systemic routes like intravenous (i.v.) and intraperitoneal (i.p.) injection have also been used, although higher doses are often required to overcome the blood-brain barrier and rapid peripheral metabolism.[10][11]
Q4: What are the potential off-target effects of this compound?
Beyond its activity at the KOR, Dynorphin A (1-13) can interact with NMDA and bradykinin receptors, leading to excitatory effects, motor dysfunction, and potential neurotoxicity at higher doses.[3][4][12][13] These non-opioid effects are important to consider when interpreting experimental results.
Dosage and Administration Data
The following tables summarize reported in vivo dosages of this compound and its analogs from various studies. Dosages can vary significantly based on the animal model, route of administration, and the specific biological question being investigated.
Table 1: Intracerebroventricular (i.c.v.) Administration
| Animal Model | Dosage Range | Observed Effects | Reference(s) |
| Mouse | 0.3 - 3 µg | Prolonged step-down latency (anti-amnesic effects) | [10] |
| Mouse | 25 nmol | Analgesic effect in hot plate test (stress-dependent) | [14] |
| Rat | 20 nmol | Antagonism of morphine-induced analgesia | [9] |
| Rat | 1 µg | Inhibition of vasopressin release | [15] |
Table 2: Intrathecal (i.t.) Administration
| Animal Model | Dosage Range | Observed Effects | Reference(s) |
| Rat | 1.25 nmol | Potentiation of morphine-induced analgesia | [9] |
| Human | 7.5 - 60 µg | Pain suppression in cancer patients | [16] |
Table 3: Systemic Administration
| Animal Model | Route | Dosage Range | Observed Effects | Reference(s) |
| Mouse | i.p. | 1 - 10 mg/kg | Anti-amnesic effects | [10] |
| Human | i.v. | 250 - 1000 µg/kg | Rapidly metabolized; tachycardia and flushing as side effects | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
1. Reconstitution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
The choice of solvent depends on the peptide's properties. For many peptides, sterile saline or artificial cerebrospinal fluid (aCSF) is suitable.
-
For peptides with poor aqueous solubility, a small amount of a solubilizing agent like DMSO may be necessary. A common starting point is to dissolve the peptide in a minimal amount of DMSO and then dilute it with the aqueous vehicle (e.g., to a final concentration of 10% DMSO in saline).[1][17][18]
-
Troubleshooting: If the peptide does not dissolve, sonication can help break up aggregates.[19] For basic peptides, a slightly acidic vehicle may improve solubility, while acidic peptides may dissolve better in a slightly basic solution.[19][20]
2. Vehicle Selection:
-
The vehicle should be sterile, pyrogen-free, and isotonic.
-
For central administration (i.c.v., i.t.), sterile, preservative-free saline or aCSF is recommended.
-
For systemic administration (i.v., i.p.), sterile saline is commonly used.
3. Final Concentration and Storage:
-
Prepare the desired final concentration by diluting the stock solution with the appropriate vehicle.
-
It is recommended to prepare fresh solutions for each experiment due to the peptide's limited stability in solution.[2] If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
1. Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Place the anesthetized mouse in a stereotaxic frame.
-
Shave the fur on the head and clean the scalp with an antiseptic solution.
2. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma, the intersection of the sagittal and coronal sutures.
-
Using a stereotaxic drill, create a small burr hole at the desired coordinates for the lateral ventricle (a common coordinate relative to bregma is -0.2 mm anteroposterior, ±1.0 mm mediolateral).
-
Lower a Hamilton syringe with a 26G needle to the appropriate depth for the ventricle (typically -2.5 to -3.0 mm from the skull surface).[1][21]
3. Injection:
-
Slowly infuse the desired volume of this compound solution (typically 1-5 µL) over several minutes.[1]
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.[22]
-
Slowly retract the needle.
4. Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
Protocol 3: Intrathecal (i.t.) Injection in Mice (Lumbar Puncture)
This is a non-surgical method for spinal drug delivery.
1. Animal Restraint:
-
The procedure can be performed in conscious or anesthetized mice. For conscious mice, proper restraint is crucial.[23]
2. Injection Site Identification:
-
Palpate the iliac crests. The injection site is in the intervertebral space between L5 and L6, which is located just above the level of the iliac crests.[24]
3. Injection:
-
Use a 30G needle attached to a Hamilton syringe.
-
Insert the needle at a slight angle into the intervertebral space. A characteristic tail-flick reflex often indicates successful entry into the intrathecal space.[25]
-
Inject a small volume (typically 5 µL) of the peptide solution.[25]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peptide Solubility | - Hydrophobic nature of the peptide.- Peptide aggregation. | - Use a small amount of an organic solvent like DMSO, then dilute with aqueous buffer.[17][19]- Try sonicating the solution.[19]- Adjust the pH of the vehicle based on the peptide's isoelectric point (acidic for basic peptides, basic for acidic peptides).[19][20] |
| Rapid In Vivo Degradation | - Susceptibility to peptidases. | - Use stabilized analogs (e.g., N-terminal methylation, C-terminal amidation).[4][6]- Consider co-administration with peptidase inhibitors, though this can have off-target effects. |
| Unexpected Excitatory or Toxic Effects (e.g., seizures, paralysis) | - High dosage leading to non-opioid, excitotoxic effects via NMDA or bradykinin receptors.[3][4][5][12] | - Perform a dose-response study to find the optimal therapeutic window.- Consider co-administration with an NMDA receptor antagonist (e.g., MK-801) to isolate opioid-mediated effects.[3][5] |
| Lack of Expected Effect | - Insufficient dosage.- Incorrect injection placement.- Peptide degradation. | - Increase the dose.- Verify injection accuracy (e.g., using a dye like Evan's blue in a pilot study).[26]- Prepare fresh peptide solutions for each experiment. |
| Vehicle-induced Effects | - High concentration of organic solvent (e.g., DMSO).- Incorrect pH or osmolarity of the vehicle. | - Keep the final concentration of organic solvents to a minimum (e.g., <10% DMSO).[1][18]- Use isotonic and pH-neutral vehicles like sterile saline or aCSF. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
References
- 1. Vidéo: Injection intra-ventriculaire de peptides β amyloïde chez des souris normales pour induire de manière aiguë des déficits cognitifs de type Alzheimer [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of stabilized dynorphin derivatives for suppressing tolerance in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dynorphin-A-(1-13) antagonizes morphine analgesia in the brain and potentiates morphine analgesia in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic administration of dynorphin A-(1-13) markedly improves cycloheximide-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of intravenous dynorphin A(1-13) in opioid-naive and opioid-treated human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. biomed.cas.cz [biomed.cas.cz]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Treatment of pain in cancer patients by intrathecal administration of dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jpt.com [jpt.com]
- 18. youtube.com [youtube.com]
- 19. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishing an Alzheimer's Disease Rat Model Through an Amyloid-Beta Peptide Injection [jove.com]
- 23. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. forum.painresearcher.net [forum.painresearcher.net]
- 26. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of Dynorphin A (1-13) amide in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dynorphin A (1-13) amide. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent endogenous opioid peptide that primarily acts as an agonist for the kappa-opioid receptor (KOR).[1][2] The N-terminal "message" sequence (YGGF) is crucial for binding to opioid receptors, while the C-terminal "address" sequence contributes to its selectivity for KOR.[3]
Q2: What are the known off-target effects of this compound?
Beyond its canonical activity at KORs, this compound has been reported to interact with several other targets, which can lead to off-target effects in experimental settings. These include:
-
N-methyl-D-aspartate (NMDA) Receptors: Dynorphin A can directly interact with NMDA receptors, potentially modulating their activity and contributing to neuroexcitatory effects.[4][5]
-
Acid-Sensing Ion Channel 1a (ASIC1a): This peptide can potentiate ASIC1a activity by inhibiting its steady-state desensitization, which may enhance neuronal damage during acidosis.[6][7] This interaction is independent of opioid or bradykinin receptors.[7]
-
Membrane Glucocorticoid Receptors (mGR): Studies have shown that this compound can displace [3H]corticosterone binding, suggesting an interaction with membrane-bound glucocorticoid receptors.[8][9][10]
Q3: Why am I seeing inconsistent or no effects in my experiments?
One of the major challenges in working with this compound is its rapid metabolic degradation. It has a very short half-life in human plasma (less than one minute) due to the action of proteolytic enzymes.[11][12] This rapid breakdown can lead to a loss of active compound and inconsistent results, especially in in vivo studies or prolonged in vitro assays.
Q4: How can I improve the stability of this compound in my experiments?
Several strategies can be employed to mitigate the rapid degradation of this compound:
-
Use of Protease Inhibitors: Including a cocktail of protease inhibitors in your experimental buffer can help to reduce enzymatic degradation.
-
Modified Analogues: Consider using chemically modified and more stable analogues. For example, N-terminal methylation ([N-Met-Tyr1]-Dyn A(1-13) amide) has been shown to significantly increase plasma half-life while retaining pharmacological activity.[12] C-terminal amidation also provides some protection against degradation.[11]
-
Controlled Experimental Conditions: For in vitro assays, minimize incubation times and maintain samples at low temperatures to reduce enzymatic activity.
Q5: How can I confirm that the observed effects are mediated by kappa-opioid receptors and are not off-target?
The use of a selective KOR antagonist is the most effective method to differentiate on-target from off-target effects. Pre-treatment of your experimental system with a KOR antagonist, such as nor-Binaltorphimine (nor-BNI), before applying this compound should block any KOR-mediated effects. The non-selective opioid antagonist naloxone can also be used to demonstrate that the effects are opioid receptor-mediated.[13][14] If the observed effect persists in the presence of the antagonist, it is likely due to an off-target mechanism.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Agonist Activity | 1. Peptide Degradation: this compound is rapidly degraded by peptidases.[11][12]2. Improper Storage: Peptide may have degraded due to improper storage conditions.3. Incorrect Concentration: Errors in peptide quantification or dilution. | 1. Add a protease inhibitor cocktail to your assay buffer. Consider using a more stable, modified analogue.[12]2. Store the peptide lyophilized at -20°C or below and in solution at -80°C for short-term use. Avoid repeated freeze-thaw cycles.[1]3. Re-quantify your stock solution using a reliable method such as amino acid analysis or a BCA assay. Prepare fresh dilutions for each experiment. |
| High Variability Between Replicates | 1. Inconsistent Peptide Degradation: Variable peptidase activity across samples.2. Adsorption to Surfaces: Peptides can adsorb to plasticware, leading to inconsistent concentrations.[15]3. Assay Conditions: Fluctuations in temperature, pH, or incubation time. | 1. Ensure uniform addition of protease inhibitors to all wells/samples.2. Use low-adhesion plasticware or pre-treat surfaces with a blocking agent like bovine serum albumin (BSA).3. Standardize all assay parameters and ensure consistent handling of all samples. |
| Unexpected or Contradictory Results (e.g., Excitatory Effects) | 1. Off-Target Effects: Activation of NMDA receptors or modulation of ASIC1a channels.[4][7]2. Receptor Desensitization: Prolonged exposure to high concentrations of agonist can lead to receptor desensitization. | 1. Perform antagonist studies. Pre-incubate with a selective KOR antagonist (e.g., nor-BNI) to isolate KOR-mediated effects. If the effect persists, it is likely off-target.[13]2. Perform concentration-response and time-course experiments to determine the optimal concentration and duration of agonist application to avoid desensitization. |
Data Presentation
Table 1: Receptor Binding Affinities and Potency of this compound
| Target Receptor | Ligand | Assay Type | Preparation | Ki (nM) | EC50 / IC50 | Reference(s) |
| Kappa-Opioid Receptor (KOR) | Dynorphin A (1-13) | Radioligand Binding | Rat Brain Membranes | 0.047 ± 0.014 | - | [5] |
| Mu-Opioid Receptor (MOR) | Dynorphin A (1-13) | Radioligand Binding | Rat Brain Membranes | 0.81 ± 0.27 | - | [5] |
| NMDA Receptor | Dynorphin A (1-13) | Competitive Binding ([3H]glutamate) | Rat Brain Membranes | Moderate Affinity | - | [4] |
| ASIC1a Channel | Dynorphin A | Electrophysiology | Xenopus Oocytes | - | 32.8 ± 11.5 µM | [6] |
| Membrane Glucocorticoid Receptor (mGR) | This compound | Radioligand Binding ([3H]CORT) | Amphibian Brain Membranes | Subnanomolar to low micromolar | - | [8][9] |
Experimental Protocols
Protocol: Differentiating On-Target (KOR) vs. Off-Target Effects using a KOR Antagonist
This protocol describes a general workflow for a cell-based functional assay (e.g., cAMP accumulation assay) to determine if the effects of this compound are mediated by the kappa-opioid receptor.
Materials:
-
Cells expressing the kappa-opioid receptor (e.g., HEK293-KOR or CHO-KOR cells)
-
This compound
-
Selective KOR antagonist (e.g., nor-Binaltorphimine, nor-BNI)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with protease inhibitors)
-
cAMP assay kit
-
96-well microplate
Methodology:
-
Cell Preparation:
-
Culture HEK293-KOR cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration.
-
Dispense cell suspension into the wells of a 96-well plate.
-
-
Antagonist Pre-incubation:
-
Prepare a stock solution of nor-BNI.
-
To the "Antagonist" wells, add nor-BNI to a final concentration sufficient to block KOR activation (typically 10-100 times the Ki of the antagonist).
-
To the "No Antagonist" and "Control" wells, add an equivalent volume of vehicle (e.g., assay buffer).
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Agonist Treatment:
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the appropriate wells ("Antagonist" and "No Antagonist" groups).
-
Add vehicle to the "Control" wells.
-
Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
-
Assay Measurement:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate concentration-response curves for this compound in the presence and absence of the antagonist.
-
A rightward shift in the EC50 of the this compound curve in the presence of nor-BNI indicates a KOR-mediated effect.
-
If the effect of this compound is not blocked by nor-BNI, it suggests an off-target mechanism.
-
Mandatory Visualizations
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
Caption: On-target KOR-mediated signaling pathway.
References
- 1. Assessment of complex peptide degradation pathways via structured multicompartmental modeling approaches: the metabolism of dynorphin A1-13 and related fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-lasting antinociceptive effects of a novel dynorphin analogue, Tyr-D-Ala-Phe-Leu-Arg ψ (CH2NH) Arg-NH2, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sherwood TW and Askwith CC (2009), Dynorphin opioid peptides enhance acid-sensing ... - Paper [echinobase.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A subset of kappa opioid ligands bind to the membrane glucocorticoid receptor in an amphibian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Identification of stabilized dynorphin derivatives for suppressing tolerance in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blockade of dynorphin A(1-13) overt psychomotor effects by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for Dynorphin A (1-13) amide powder.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Dynorphin A (1-13) amide powder.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
For long-term storage, the lyophilized powder should be kept at -20°C.[1] Some suppliers suggest that for shorter periods, it can be stored in a dry form at 0-5°C.[2]
Q2: What is the recommended procedure for reconstituting the peptide?
Before opening, allow the vial of lyophilized powder to warm to room temperature for about 25 to 45 minutes.[2] This prevents condensation from forming inside the vial. Briefly vortex the vial to ensure all the powder is at the bottom.[2] Reconstitute with a sterile, aqueous solution such as sterile water.
Q3: What solvents can I use to dissolve this compound, and at what concentration?
This compound is soluble in water at a concentration of at least 50 mg/mL.[3] It is also soluble in DMSO at up to 80 mg/mL.[4]
Q4: How should I store the reconstituted peptide solution?
Once reconstituted, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q5: Is this compound stable in biological samples?
No, Dynorphin A peptides are known to be rapidly degraded in biological matrices such as brain homogenates and plasma.[5] This degradation is due to the activity of various peptidases.
Q6: What personal protective equipment (PPE) should I use when handling the powder?
Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended to avoid inhalation and contact with skin and eyes.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Recommendation | Source(s) |
| Lyophilized Powder Storage | ||
| Long-Term Temperature | -20°C | [1] |
| Short-Term Temperature | 0-5°C (dry) | [2] |
| Shelf Life (at -20°C) | 1 year | [3] |
| Reconstituted Solution Storage | ||
| Storage Temperature | -20°C or -80°C | [3] |
| Shelf Life (at -20°C) | Up to 1 month | [3] |
| Shelf Life (at -80°C) | Up to 6 months | [3] |
| Solubility | ||
| Water | ≥ 50 mg/mL | [3] |
| DMSO | 80 mg/mL | [4] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
Objective: To properly dissolve the lyophilized peptide for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, deionized water or other appropriate sterile aqueous buffer
-
Sterile, low-protein-binding microtubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Remove the vial of lyophilized peptide from the freezer and allow it to equilibrate to room temperature for 25-45 minutes before opening.[2]
-
Briefly centrifuge or vortex the vial to ensure that all the powder is collected at the bottom.[2]
-
Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration.
-
Gently swirl or invert the vial several times to dissolve the peptide completely.[2] Avoid vigorous shaking, which can cause foaming or denaturation.
-
If not for immediate use, aliquot the solution into single-use, sterile, low-protein-binding microtubes.
-
Label the aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | Insufficient solvent or improper mixing. | Ensure the correct volume of solvent has been added. Gentle vortexing or sonication can aid in dissolution.[3] |
| The peptide has aggregated. | Peptides can sometimes aggregate upon storage. Sonication may help to break up aggregates. Consider reconstituting in a small amount of DMSO first, then diluting with your aqueous buffer. | |
| Loss of Peptide Activity in Experiments | Degradation of the peptide in solution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure that stored solutions have not exceeded their recommended shelf life. |
| Enzymatic degradation in biological assays. | Dynorphin peptides are susceptible to rapid degradation by peptidases in biological samples.[5] Consider including a cocktail of peptidase inhibitors in your assay buffer to protect the peptide. | |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to improper reconstitution or storage. | Always allow the lyophilized powder to come to room temperature before opening to avoid moisture contamination. Use calibrated pipettes for accurate liquid handling. |
| Adsorption of the peptide to plasticware. | Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to surface adsorption. |
Visualizations
Caption: Workflow for the storage and handling of this compound.
References
Preventing degradation of Dynorphin A (1-13) amide in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dynorphin A (1-13) amide in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
This compound is highly susceptible to rapid degradation by various endogenous peptidases present in biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates.[1][2][3] These enzymes cleave the peptide at specific sites, leading to its inactivation and loss of biological activity.
Q2: Which specific enzymes are responsible for the degradation of this compound?
Several classes of peptidases contribute to the breakdown of this compound:
-
Aminopeptidases: These enzymes cleave the N-terminal tyrosine residue (Tyr¹).[4][5][6]
-
Carboxypeptidases: These enzymes act on the C-terminus of the peptide.[1][6]
-
Endopeptidases: These enzymes, such as neutral endopeptidase-24.11 (NEP) and angiotensin-converting enzyme (ACE), cleave internal peptide bonds.[4][6][7] Specific cleavage sites have been identified at the Arg⁶-Arg⁷ and Pro¹⁰-Lys¹¹ bonds.[5]
Q3: How quickly does this compound degrade in human plasma?
Dynorphin A (1-13) has an extremely short half-life in human plasma, estimated to be less than one minute.[1][8] This rapid degradation underscores the critical need for immediate and effective stabilization methods upon sample collection.
Q4: What are the most effective methods to prevent the degradation of this compound?
The most effective strategies involve the use of peptidase inhibitor cocktails and proper sample handling techniques. A combination of inhibitors targeting different peptidase classes is crucial for comprehensive protection.[4][7][9] Additionally, immediate cooling of samples and prompt processing are essential.
Troubleshooting Guide
Issue: Significant degradation of this compound is observed despite using a single peptidase inhibitor.
| Possible Cause | Recommended Solution |
| Multiple Peptidase Classes are Active: A single inhibitor will only block one class of enzymes, leaving the peptide vulnerable to degradation by other active peptidases.[9] | Utilize a broad-spectrum peptidase inhibitor cocktail that targets aminopeptidases, carboxypeptidases, and endopeptidases. A commonly used and effective combination includes amastatin, captopril, and phosphoramidon.[4][7][9] |
| Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be insufficient to effectively block the high levels of peptidase activity in the sample. | Optimize the inhibitor concentrations. If using a commercial cocktail, consider increasing the amount used per sample volume, within the manufacturer's recommendations. |
| Delayed Addition of Inhibitor: The rapid degradation of this compound necessitates the immediate inhibition of peptidases upon sample collection. | Add the peptidase inhibitor cocktail to the collection tubes before adding the biological sample. This ensures immediate contact and inhibition. |
Issue: Inconsistent results in this compound quantification between samples.
| Possible Cause | Recommended Solution |
| Variable Sample Handling Times: Differences in the time between sample collection, processing, and freezing can lead to varying degrees of degradation. | Standardize the sample handling protocol. Ensure that all samples are processed with consistent timing, from collection to the addition of inhibitors and subsequent storage. |
| Temperature Fluctuations: Exposure of samples to room temperature for even short periods can accelerate enzymatic degradation. | Maintain a consistent cold chain. Collect samples on ice, process them in a cold room or on a cold block, and store them immediately at -80°C after processing. |
| Improper Mixing of Inhibitors: Inadequate mixing of the inhibitor cocktail with the sample can result in localized areas of high peptidase activity. | Gently but thoroughly mix the sample immediately after collection by inverting the tube several times. Avoid vigorous vortexing which could denature proteins. |
Quantitative Data Summary
The stability of Dynorphin A (1-13) and its analogs can be significantly enhanced through chemical modifications and the use of peptidase inhibitors. The following table summarizes the half-life of various Dynorphin A derivatives in plasma.
| Peptide | Modification(s) | Half-life in Plasma | Reference(s) |
| Dynorphin A (1-13) | None | < 1 minute | [1][8] |
| Dynorphin A (1-10) amide | C-terminal amidation | 10 minutes | [1] |
| [D-Tyr¹]-Dyn A (1-13) amide | N-terminal D-amino acid substitution, C-terminal amidation | 70 minutes | [8] |
| [N-Met-Tyr¹]-Dyn A (1-13) amide | N-terminal methylation, C-terminal amidation | 130 minutes | [8] |
| E-2078 | Multiple modifications | 4 hours | [5] |
Experimental Protocols
Protocol 1: Collection and Stabilization of Plasma Samples for this compound Analysis
-
Preparation of Collection Tubes:
-
Prior to blood collection, prepare anticoagulant tubes (e.g., EDTA-coated) by adding a broad-spectrum peptidase inhibitor cocktail. A recommended cocktail includes amastatin (10 µM), captopril (10 µM), and phosphoramidon (10 µM).
-
-
Blood Collection:
-
Collect whole blood directly into the prepared tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and peptidase inhibitors.
-
Place the tubes on ice immediately.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
-
-
Aliquoting and Storage:
-
Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat.
-
Aliquot the plasma into pre-chilled, labeled cryovials.
-
Immediately store the plasma aliquots at -80°C until analysis.
-
Visualizations
This compound Degradation Pathway
Caption: Enzymatic degradation pathways of this compound.
Experimental Workflow for Sample Stabilization
Caption: Recommended workflow for blood sample collection and processing.
Troubleshooting Logic for Dynorphin Degradation
Caption: Troubleshooting decision tree for preventing degradation.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Dynorphin-(1-13), an extraordinarily potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin-(1-13), an extraordinarily potent opioid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidases Prevent μ-Opioid Receptor Internalization in Dorsal Horn Neurons by Endogenously Released Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of dynorphin A 1-13 in human blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Stabilized Dynorphin Derivatives for Suppressing Tolerance in Morphine-Dependent Rats - ProQuest [proquest.com]
- 9. Effects of peptidase inhibitors on anti-nociceptive action of dynorphin-(1-8) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C-Terminal Amidation of Dynorphin A (1-13) for Enhanced Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the C-terminal amidation of Dynorphin A (1-13) to improve its stability.
Frequently Asked Questions (FAQs)
Q1: What is C-terminal amidation and why is it important for Dynorphin A (1-13)?
A1: C-terminal amidation is a post-translational modification where the C-terminal carboxyl group of a peptide is replaced by an amide group.[1] This modification is crucial for Dynorphin A (1-13) as it significantly enhances its stability by protecting it from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid.[1][2] The native Dynorphin A (1-13) has a very short half-life in human plasma, often less than a minute, which limits its therapeutic potential.[2][3] Amidation can increase this half-life substantially.[2]
Q2: How does C-terminal amidation affect the biological activity of Dynorphin A (1-13)?
A2: For many peptides, C-terminal amidation is essential for full biological activity and receptor binding.[1][4] In the context of Dynorphin A analogs, amidation has been shown to be important for affinity at the kappa-opioid receptor (KOR).[5][6] However, it's important to note that for some Dynorphin A fragments, amidation can reduce affinity for other receptors, such as bradykinin receptors.[5]
Q3: What are the primary degradation pathways for Dynorphin A (1-13) in plasma?
A3: Dynorphin A (1-13) is rapidly degraded in human plasma by various proteolytic enzymes. The major degradation pathways involve cleavage at both the N-terminus and C-terminus. Carboxypeptidases, such as Carboxypeptidase N, act on the C-terminus, cleaving the C-terminal lysine to form Dyn A(1-12).[2] Aminopeptidases cleave the N-terminal tyrosine.[2] Further degradation by endopeptidases at internal sites also occurs.[7]
Q4: What is the expected increase in stability for C-terminally amidated Dynorphin A (1-13)?
A4: C-terminal amidation of Dynorphin A (1-13) can lead to a dramatic increase in its plasma stability. Studies have shown that amidation can increase the half-life of Dynorphin A (1-13) in plasma from approximately 0.9 minutes to 24 minutes, a 24-fold increase.[2] Combining C-terminal amidation with N-terminal modifications, such as N-methylation of the N-terminal tyrosine, can further increase the half-life to over 130 minutes.[3]
Troubleshooting Guides
Issue 1: Low Yield of Amidated Peptide During Chemical Synthesis.
-
Possible Cause: Incomplete activation of the C-terminal carboxylic acid.
-
Possible Cause: Side reactions with reactive amino acid side chains.
-
Troubleshooting Tip: Ensure that all reactive side chains (e.g., Cys, Lys, Asp, Glu) are properly protected during the amidation reaction.
-
-
Possible Cause: Poor solubility of the peptide in the reaction solvent.
-
Troubleshooting Tip: Test different organic solvents like DMF or DMSO to ensure your peptide is fully dissolved.[8]
-
Issue 2: Inconsistent Results in Peptide Stability Assays.
-
Possible Cause: Analyte loss during sample preparation (protein precipitation).
-
Possible Cause: Variability in enzyme concentrations between plasma batches.
-
Troubleshooting Tip: Whenever possible, use a pooled batch of human plasma for all comparative experiments to minimize variability. Always include the unmodified peptide as a control in each experiment.
-
-
Possible Cause: The analytical method (e.g., HPLC) is not optimized to separate the parent peptide from its metabolites.
-
Troubleshooting Tip: Develop a robust HPLC gradient that provides clear separation of the intact peptide and its expected degradation products. Mass spectrometry can be used to identify the metabolites.[12]
-
Issue 3: Unexpected Biological Activity or Receptor Binding Affinity of the Amidated Peptide.
-
Possible Cause: Incorrect peptide sequence or incomplete amidation.
-
Troubleshooting Tip: Confirm the identity and purity of your amidated peptide using mass spectrometry and analytical HPLC.[13]
-
-
Possible Cause: The C-terminal amide is not the sole determinant of activity.
-
Troubleshooting Tip: The overall conformation of the peptide is crucial for receptor binding. While amidation can increase stability and influence binding, other structural features also play a significant role.[14] Consider that the modification may have altered the binding characteristics for different receptor subtypes.[5]
-
Data Presentation
Table 1: Effect of C-Terminal Amidation on the Stability of Dynorphin A Analogs in Human Plasma
| Peptide | Modification | Half-life (in human plasma) | Reference |
| Dynorphin A (1-13) | None (free carboxyl) | ~0.9 minutes | [2] |
| Dynorphin A (1-13)-NH₂ | C-terminal amide | ~24 minutes | [2] |
| [N-Met-Tyr¹]-Dyn A(1-13) | N-terminal methylation | - | [15] |
| [N-Met-Tyr¹]-Dyn A(1-13)-NH₂ | N-terminal methylation & C-terminal amide | ~130 minutes | [3] |
| [D-Tyr¹]-Dyn A(1-13)-NH₂ | N-terminal D-amino acid & C-terminal amide | ~70 minutes | [3] |
| CSD-CH₂(1,8)-NH₂ | Cysteine-stapled & C-terminal amide | ~95 minutes | [6] |
Experimental Protocols
Protocol 1: Chemical C-Terminal Amidation of Dynorphin A (1-13) in Solution
This protocol is a general guideline for the chemical amidation of a peptide with a free C-terminus in solution.
Materials:
-
Dynorphin A (1-13) with a free C-terminus
-
Coupling reagent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous organic solvent (e.g., Dimethylformamide - DMF)
-
Ammonia source (e.g., ammonia gas or a concentrated solution of ammonia in an organic solvent)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for product verification
Procedure:
-
Dissolve the Dynorphin A (1-13) peptide in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the HATU/DIPEA solution to the peptide solution and stir for 5-10 minutes at room temperature to activate the C-terminal carboxylic acid.
-
Slowly bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate solvent.
-
Monitor the reaction progress using analytical HPLC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Purify the amidated peptide using preparative reverse-phase HPLC.
-
Confirm the mass of the purified product using mass spectrometry to ensure successful amidation (a mass decrease of approximately 1 Da compared to the starting peptide).
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a method for assessing the stability of C-terminally amidated Dynorphin A (1-13) in human plasma.
Materials:
-
Amidated Dynorphin A (1-13) and non-amidated control
-
Human plasma (pooled and anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Protein precipitation solution (e.g., acetonitrile or a mixture of ethanol/acetonitrile)[11]
-
Centrifuge
-
Analytical HPLC-MS system
Procedure:
-
Prepare a stock solution of the test peptides in a suitable solvent (e.g., DMSO).
-
Dilute the peptide stock solution in human plasma to the desired final concentration (e.g., 10 µM).[10]
-
Incubate the peptide-plasma mixture at 37°C.[10]
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately stop the enzymatic degradation by adding at least two volumes of cold protein precipitation solution.
-
Vortex the samples and incubate on ice for 20-30 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide and its metabolites.
-
Analyze the supernatant by HPLC-MS to quantify the amount of remaining intact peptide.
-
Calculate the half-life of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.
Visualizations
Caption: Signaling pathway of amidated Dynorphin A (1-13) via the kappa-opioid receptor.
Caption: Experimental workflow for amidation and stability testing of Dynorphin A (1-13).
References
- 1. Amidation – Blog pi [protpi.ch]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Identification of stabilized dynorphin derivatives for suppressing tolerance in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 5. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of complex peptide degradation pathways via structured multicompartmental modeling approaches: the metabolism of dynorphin A1-13 and related fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilized dynorphin derivatives for modulating antinociceptive activity in morphine tolerant rats: Effect of different routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dynorphin A (1-13) amide and Dynorphin A (1-10) amide in Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of two endogenous opioid peptide fragments, Dynorphin A (1-13) amide and Dynorphin A (1-10) amide. The information presented is based on available experimental data to assist researchers in understanding their relative performance in preclinical analgesia models.
Executive Summary
Direct comparisons of the intrinsic analgesic potency of this compound and Dynorphin A (1-10) amide in vivo are limited, as both peptides exhibit minimal analgesic effects when administered alone under baseline conditions in standard thermal nociceptive tests.[1] Their analgesic properties become apparent primarily in the context of stress or in their capacity to modulate the effects of other opioids, such as morphine.
In vitro, Dynorphin A (1-10) amide demonstrates significantly higher potency at the kappa-opioid receptor (KOR) compared to this compound. In vivo, while both peptides can produce analgesia under stressful conditions, Dynorphin A (1-10) amide appears to be a more selective modulator of morphine-induced analgesia, particularly in morphine-tolerant subjects.
In Vitro Potency Comparison
Experimental data from isolated tissue preparations indicate a clear difference in the potency of the two dynorphin fragments.
| Peptide | Assay | Potency (IC50) | Reference |
| Dynorphin A (1-13) | Mouse Vas Deferens | 4.0 nM | [2] |
| Dynorphin A (1-10) amide | Mouse Vas Deferens | 0.3 nM | [2] |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Analgesic Activity: Stress-Dependent Effects
Studies in mice using the tail-flick and hot-plate tests have shown that neither this compound nor Dynorphin A (1-10) amide induce significant analgesia when administered intracerebroventricularly (i.c.v.) under normal, non-stressed conditions. However, when combined with stressors such as forced swimming or whole-body vibration, both peptides have been shown to prolong tail-flick latencies, indicating an analgesic effect.[1]
Modulation of Morphine-Induced Analgesia
A key differentiator between the two peptides in vivo is their interaction with morphine.
| Peptide | Animal Model | Condition | Effect on Morphine Analgesia | Quantitative Data | Reference |
| Dynorphin A (1-13) | Mouse | Naive | Antagonizes or potentiates depending on conditions | Not specified | |
| Dynorphin A (1-10) amide | Mouse | Naive | Neither potentiates nor antagonizes | No significant effect | [2] |
| Dynorphin A (1-10) amide | Mouse | Morphine-Tolerant | Potentiates | Shifts morphine ED50 from 43.0 µg to 17.0 µg | [2][3] |
ED50 (median effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a common method to assess spinal analgesic effects.
-
Animal Model: Male ICR mice are typically used.
-
Drug Administration: Peptides are administered intracerebroventricularly (i.c.v.).
-
Procedure: A portion of the mouse's tail is exposed to a radiant heat source. The latency to a reflexive "flick" of the tail away from the heat is measured.
-
Cut-off Time: A maximum exposure time (e.g., 10-15 seconds) is set to prevent tissue damage.[4][5][6][7][8]
-
Data Analysis: The latency to tail-flick is recorded as an index of nociception. An increase in latency indicates an analgesic effect.
Hot-Plate Test
The hot-plate test is used to evaluate supraspinally mediated analgesia.
-
Animal Model: Male ICR mice are commonly used.
-
Drug Administration: Peptides are administered i.c.v.
-
Procedure: The mouse is placed on a heated plate maintained at a constant temperature (e.g., 55°C). The latency to a nocifensive response, such as licking a paw or jumping, is recorded.[9][10][11][12][13]
-
Cut-off Time: A cut-off time (e.g., 30 seconds) is established to avoid injury.[11]
-
Data Analysis: An increase in the latency to respond is indicative of analgesia.
Signaling Pathways and Experimental Workflow
The analgesic effects of dynorphins are primarily mediated through the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).
Caption: Kappa-Opioid Receptor Signaling Pathway.
A typical workflow for assessing the analgesic effects of these peptides in vivo is outlined below.
Caption: In Vivo Analgesia Experimental Workflow.
Conclusion
References
- 1. Influence of dynorphin A (1-13) and dynorphin A (1-10) amide on stress-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynorphin(1-10)amide: a potent and selective analog of dynorphin(1-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. web.mousephenotype.org [web.mousephenotype.org]
- 5. Tail Flick Test [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. diacomp.org [diacomp.org]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 12. Hot plate test [panlab.com]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Dynorphin A (1-13) Amide vs. U50,488H
An objective guide for researchers and drug development professionals on the comparative pharmacology of two prominent kappa-opioid receptor agonists.
This guide provides a detailed comparison of the in vivo efficacy of the endogenous opioid peptide Dynorphin A (1-13) amide and the synthetic non-peptide agonist U50,488H. Both compounds are potent agonists of the kappa-opioid receptor (KOR) and have been extensively studied for their analgesic properties. However, their distinct molecular structures give rise to differences in their pharmacological profiles, including their primary efficacy in producing antinociception and their propensity to induce adverse effects such as sedation and motor impairment. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in the selection of appropriate tools for their preclinical research.
Quantitative Efficacy Comparison
The following table summarizes the in vivo antinociceptive effects of this compound and U50,488H as reported in various preclinical models. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Compound | Animal Model | Assay | Route of Administration | Antinociceptive Effect | Reference |
| This compound | Rhesus Monkeys | Warm Water Tail Withdrawal (50°C) | Intravenous | Dose-dependently increased tail withdrawal latencies. | [1] |
| Rhesus Monkeys | Warm Water Tail Withdrawal (55°C) | Intravenous | Ineffective. | [1] | |
| Mice | Tail-flick test (in combination with stress) | Intracerebroventricular | Prolonged tail-flick latencies when combined with strong stressors like forced swimming or whole-body vibration. | [2] | |
| U50,488H | Rats | Neuropathic Pain Model (Chronic Constriction Injury) | Intrathecal | Prolonged thermal withdrawal latency and increased mechanical withdrawal threshold. | [3] |
| Mice | Warm-water tail flick assay | Not Specified | Produced significant antinociceptive effects. | [4] | |
| Mice | Paclitaxel-induced neuropathic pain model | Not Specified | Attenuated both mechanical and thermal allodynia. | [4] |
Key Observations:
-
This compound demonstrates clear antinociceptive effects, particularly in models of thermal pain, although its efficacy can be temperature-dependent.[1]
-
The analgesic effects of this compound can be potentiated by stress.[2]
-
U50,488H is a highly effective antinociceptive agent across various pain models, including neuropathic pain.[3][4]
-
Interestingly, pretreatment with Dynorphin A (1-13) has been shown to antagonize the antinociceptive effects of U50,488H in certain assays, suggesting a lower intrinsic efficacy of the peptide at the kappa-opioid receptors activated by U50,488H.[1]
Side Effect Profile: Sedation and Motor Impairment
A critical aspect of KOR agonist development is the management of on-target side effects. The table below outlines the reported sedative and motor-impairing effects of U50,488H. Data for this compound in similar direct assays is less prevalent in the reviewed literature, a factor that may be attributed to its peptidic nature and different pharmacokinetic profile.
| Compound | Animal Model | Assay | Route of Administration | Effect | Reference |
| U50,488H | Mice | Open-field test | Not Specified | Significantly decreased distance traveled, indicative of sedation. | [4] |
| Mice | Rotarod test | Subcutaneous | Significantly decreased motor coordination. | [4][5] | |
| Mice | Passive wire hang test | Not Specified | Significant reductions in grip strength. | [4] |
Key Observations:
-
U50,488H consistently produces sedation and motor impairment in preclinical models.[4][5] These effects are recognized as significant hurdles for the clinical development of KOR agonists.[5]
-
There is a growing interest in developing biased KOR agonists that preferentially activate G-protein signaling over β-arrestin pathways, with the hypothesis that this could separate the desired analgesic effects from the unwanted side effects.[4][6]
Signaling Pathways
Both this compound and U50,488H exert their effects primarily through the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[7][8] Activation of KOR initiates a cascade of intracellular signaling events.
General KOR Signaling Pathway
Caption: Generalized Kappa-Opioid Receptor Signaling Cascade.
Activation of the KOR by agonists like this compound or U50,488H leads to the activation of inhibitory G-proteins (Gi/o).[8] This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[9] Furthermore, KOR activation can trigger signaling through mitogen-activated protein kinase (MAPK) pathways and the recruitment of β-arrestin, which is implicated in receptor internalization and may contribute to some of the adverse effects of KOR agonists.[4][8][10]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the in vivo assessment of KOR agonists.
Thermal Nociception: Warm Water Tail-Withdrawal Assay
-
Animal Model: Rhesus Monkeys.[1]
-
Procedure: The distal portion of the monkey's tail is immersed in a temperature-controlled water bath (e.g., 50°C or 55°C). The latency to tail withdrawal is recorded. A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.
-
Drug Administration: this compound or U50,488H is administered intravenously.[1]
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each dose and time point.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
-
Animal Model: Rats.[3]
-
Procedure: The sciatic nerve is loosely ligated at four locations. This procedure induces behavioral signs of neuropathic pain, such as thermal hyperalgesia and mechanical allodynia, which develop over several days.
-
Behavioral Testing:
-
Thermal Withdrawal Latency (TWL): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[3]
-
Mechanical Withdrawal Threshold (MWT): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the stimulus intensity required to elicit a withdrawal response.[3]
-
-
Drug Administration: U50,488H is administered via intrathecal injection.[3]
-
Data Analysis: Changes in withdrawal latencies and thresholds are compared between drug-treated and vehicle-treated groups.
Sedation and Motor Impairment: Open-Field and Rotarod Tests
-
Open-Field Test:
-
Procedure: Mice are placed in a novel, open arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific period.
-
Drug Administration: U50,488H is administered prior to placing the animal in the open field.
-
Data Analysis: A significant reduction in locomotor activity is indicative of sedation.[4]
-
-
Rotarod Test:
General Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies.
Conclusion
Both this compound and U50,488H are valuable pharmacological tools for investigating the kappa-opioid system. U50,488H stands out as a robust and widely used agonist for inducing profound antinociception in a variety of pain models. However, its utility is tempered by significant sedative and motor-impairing side effects. This compound, as an endogenous peptide, also demonstrates antinociceptive properties, though its efficacy may be more context-dependent. The observation that it can antagonize the effects of U50,488H suggests a more complex mechanism of action or a different efficacy profile at the KOR. For researchers aiming to explore the therapeutic potential of KOR agonism while minimizing adverse effects, the development of biased ligands that fine-tune the downstream signaling cascade represents a promising future direction. The choice between this compound and U50,488H will ultimately depend on the specific research question, the desired pharmacological profile, and the experimental model employed.
References
- 1. Agonist and antagonist effects of dynorphin A-(1-13) in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of dynorphin A (1-13) and U50, 488H on free intracellular calcium in guinea pig cerebellar synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alanine Substitution in Dynorphin A (1-13) Amide: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the effects of alanine substitution on the biological activity of Dynorphin A (1-13) amide. The data presented herein, compiled from multiple structure-activity relationship (SAR) studies, offers valuable insights for the rational design of novel kappa-opioid receptor (KOR) ligands.
Introduction
Dynorphin A (Dyn A) is an endogenous opioid peptide with a high affinity for the kappa-opioid receptor (KOR). The N-terminal sequence, Tyr-Gly-Gly-Phe-Leu, often referred to as the "message" sequence, is crucial for opioid receptor recognition and activation, while the C-terminal portion, rich in basic amino acids, is considered the "address" sequence, conferring selectivity for the KOR. Alanine scanning mutagenesis, where individual amino acids are systematically replaced by alanine, is a powerful technique to probe the contribution of each residue to the peptide's overall activity. This guide summarizes the key findings from such studies on this compound.
Data Presentation: Effects of Alanine Substitution on Dynorphin A (1-13) Activity
The following table summarizes the quantitative data on the impact of single alanine substitutions at various positions within the Dynorphin A (1-13) sequence on receptor binding and functional activity. The data is presented as relative potencies or fold-decreases in affinity/potency compared to the parent peptide, Dynorphin A (1-13).
| Position | Original Residue | Substitution | Receptor Binding Affinity (Relative Potency/% Activity) | Functional Activity (Relative Potency/% Activity) | Key Observations |
| 1 | Tyr | Ala | 0.2% or less[1] | 0.2% or less[1] | The N-terminal tyrosine is critical for both binding and agonist potency.[2][3][4] |
| 2 | Gly | D-Ala | Reduced potency[5][6][7] | Severely decreased potency (0.6-5.0% activity)[1] | Substitution at this position significantly reduces potency.[1][5] |
| 3 | Gly | Ala | 12% relative potency[1] | No severe decrease in potency[1] | Less sensitive to substitution compared to positions 2 and 5.[1] |
| 4 | Phe | Ala | 0.2% or less[1] | 0.2% or less[1] | The phenylalanine at position 4 is essential for opioid receptor affinity and agonist potency.[2][3][4] |
| 5 | Leu | Ala | 6% relative potency[1] | Severely decreased potency (0.6-5.0% activity)[1] | Leucine at this position plays a significant role in agonist potency.[2][3] |
| 6 | Arg | Ala | Greatly lowered potency[1] | Greatly lowered potency[1] | Arg6 is one of the most important basic residues for biological activity.[1] |
| 7 | Arg | Ala | Greatly lowered potency[1] | Greatly lowered potency[1] | Arg7 is a key residue for KOR activity and binding.[5][6][7][8] |
| 8 | Ile | Ala | Increased relative potency (up to 900%)[1] | Increased relative potency (up to 191%)[1] | Substitution with alanine at this position can enhance potency.[1] |
| 9 | Arg | Ala | Greatly lowered potency[1] | Greatly lowered potency[1] | Arg9 makes a significant contribution to agonist potency.[2] |
| 10 | Pro | - | - | - | Data not available in the searched literature. |
| 11 | Lys | Ala | Greatly lowered potency[1] | Greatly lowered potency[1] | Lys11 is important for both receptor affinity and agonist potency.[2][5][6][7] |
| 12 | Leu | - | - | - | Data not available in the searched literature. |
| 13 | Lys | - | - | - | Lys13 contributes significantly to potency.[5][6][7] |
Mandatory Visualization
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Dynorphin A Analog Characterization.
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify this compound and its alanine-substituted analogs.
Methodology:
-
Synthesis: Peptides are synthesized using fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) on a rink amide resin.[4]
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).
-
Purification: The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the Dynorphin A analogs for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the human kappa-opioid receptor.[2]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.
-
Competition Binding: Membranes are incubated with a radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]U69,593) and varying concentrations of the unlabeled competitor peptide (Dynorphin A analog).
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity (potency and efficacy) of the Dynorphin A analogs as agonists at the KOR.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the KOR are used.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: Membranes are incubated with varying concentrations of the Dynorphin A analog in the presence of [³⁵S]GTPγS.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for each analog.
Guinea Pig Ileum (GPI) Bioassay
Objective: To measure the inhibitory potency of the Dynorphin A analogs on the electrically stimulated contractions of the guinea pig ileum, a classic functional assay for opioid activity.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum with the myenteric plexus attached is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.
-
Drug Addition: Cumulative concentration-response curves are generated by the stepwise addition of the Dynorphin A analogs to the organ bath.
-
Measurement: The inhibition of the twitch response is measured isometrically.
-
Data Analysis: The IC50 value (the concentration of the analog that produces 50% of the maximal inhibition) is determined. The relative potency of the analogs is then compared to that of Dynorphin A (1-13).[1]
Conclusion
The alanine scan of this compound has provided critical insights into the structural requirements for high-affinity binding and potent activation of the kappa-opioid receptor. The N-terminal aromatic residues, Tyr¹ and Phe⁴, are indispensable for activity.[1][2][3][4] The basic residues in the C-terminal "address" sequence, particularly Arg⁶, Arg⁷, Arg⁹, and Lys¹¹, play a crucial role in conferring potency and selectivity.[1][2][5][6][7] Interestingly, substitution at position 8 with alanine can lead to an increase in potency, suggesting that this position may be a target for favorable modifications.[1] This compiled data serves as a valuable resource for the design of novel Dynorphin A analogs with tailored pharmacological profiles for therapeutic applications.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
The Critical Role of Basic Residues in Dynorphin A (1-13) Amide Receptor Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of how the systematic removal of basic amino acid residues from Dynorphin A (1-13) amide impacts its selectivity for kappa (κ), mu (μ), and delta (δ) opioid receptors. The following sections present quantitative binding affinity data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships of this potent opioid peptide.
Impact on Receptor Binding Affinity: A Quantitative Comparison
The selective affinity of this compound for the κ-opioid receptor (KOR) is significantly influenced by the presence and position of its basic residues (Arginine and Lysine). The following tables summarize key findings from studies where these residues were systematically replaced or removed.
Table 1: Alanine-Scanning Mutagenesis of Basic Residues
In these experiments, basic residues were replaced with alanine (Ala), a neutral amino acid, to neutralize the positive charge at that position. Data is presented as the inhibition constant (Ki), with lower values indicating higher binding affinity.
| Analog of Dynorphin A (1-13) | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| Dynorphin A (1-13) (Parent) | 0.2 - 0.4 | 10 - 20 | 50 - 100 | ~50 | ~250 |
| [Ala⁶]Dynorphin A (1-13) | 1.5 | 15 | 80 | 10 | 53 |
| [Ala⁷]Dynorphin A (1-13) | 1.2 | 25 | 120 | 21 | 100 |
| [Ala⁹]Dynorphin A (1-13) | 0.8 | 12 | 60 | 15 | 75 |
| [Ala¹¹]Dynorphin A (1-13) | 5.6 | 30 | 150 | 5 | 27 |
Data compiled from multiple sources and represent approximate values for comparative purposes.
Table 2: Neutralization of Basic Residues with Nε-acetyllysine
To specifically assess the importance of the positive charge, basic residues were substituted with Nε-acetyllysine (Lys(Ac)), which is structurally similar to lysine but lacks the positive charge on its side chain.
| Analog of this compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound (Parent) | 0.15 | 4.5 | 12.3 | 30 | 82 |
| [Lys(Ac)⁶]this compound | 0.18 | 0.8 | 1.5 | 4.4 | 8.3 |
| [Lys(Ac)⁷]this compound | 2.1 | 15.2 | 35.1 | 7.2 | 16.7 |
| [Lys(Ac)⁹]this compound | 0.08 | 3.9 | 10.5 | 48.8 | 131.3 |
| [Lys(Ac)¹¹]this compound | 3.5 | 22.1 | 48.6 | 6.3 | 13.9 |
| [Lys(Ac)¹³]this compound | 4.2 | 25.8 | 55.4 | 6.1 | 13.2 |
This data demonstrates the critical role of the positive charge at positions 6, 7, 11, and 13 for maintaining high KOR selectivity.[1][2]
Table 3: Deletion of a Basic Residue
This table shows the effect of completely removing a basic residue from the peptide sequence.
| Analog | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| Dynorphin A (1-11) | 0.09 | 2.8 | 15 | 31 | 167 |
| [des-Arg⁷]Dynorphin A (1-11) | 0.43 | 5.6 | 28 | 13 | 65 |
The removal of Arginine at position 7 leads to a notable decrease in both affinity and selectivity for the KOR.[3]
Experimental Protocols
The data presented in this guide were primarily generated using competitive radioligand binding assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound analogs for the κ, μ, and δ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human κ, μ, or δ opioid receptors.
-
Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
Non-labeled this compound analogs.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the opioid receptor of interest are incubated with a fixed concentration of the respective radioligand.
-
Increasing concentrations of the unlabeled Dynorphin A analog (competitor) are added to the incubation mixture.
-
The mixture is incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Impact
The following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationship between basic residue modification and receptor selectivity.
Caption: Canonical G-protein-coupled signaling pathway for the Kappa Opioid Receptor.
Caption: Step-by-step workflow for determining receptor binding affinity.
References
- 1. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 3. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Dynorphin A (1-13) Amide Effects with Kappa-Opioid Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-validation of Dynorphin A (1-13) amide's effects with two distinct kappa-opioid receptor (KOR) antagonists: the long-acting, non-peptide antagonist norbinaltorphimine (nor-BNI) and the shorter-acting, peptide-based antagonist zyklophin . The experimental data summarized herein is crucial for researchers designing studies involving the KOR system and for professionals in drug development targeting this receptor for various neurological and psychiatric disorders.
Data Presentation: Quantitative Comparison of KOR Antagonists
The following table summarizes the quantitative data from various studies, offering a clear comparison of the antagonistic properties of nor-BNI and zyklophin against KOR agonists, including this compound.
| Parameter | Norbinaltorphimine (nor-BNI) | Zyklophin | This compound (for reference) | Key Findings & Citations |
| Receptor Binding Affinity (Ki) | Not explicitly stated for Dyn A (1-13) amide antagonism in the provided results, but it is a potent KOR antagonist. | Kᵢ (KOR) = 30 nM | Kᵢ (KOR) ≈ 0.12 nM | Zyklophin exhibits high affinity for the KOR.[1] Dynorphin A (1-13) has a very high affinity for the KOR.[2] |
| Functional Antagonism (KB) | Not explicitly stated for Dyn A (1-13) amide antagonism in the provided results. | KB = 84 nM (against Dynorphin A (1-13) induced inhibition of adenylyl cyclase) | N/A | Zyklophin effectively antagonizes the functional effects of Dynorphin A (1-13) at the KOR.[1] |
| In Vitro Efficacy | Effectively blocks KOR-mediated effects, such as the suppression of calcium oscillations induced by Dynorphin A (1-13).[3] | Completely prevents the suppression of calcium oscillations caused by Dynorphin A (1-13).[3] | IC₅₀ = 28 nM (for suppression of calcium oscillations) | Both antagonists are effective in vitro, with nor-BNI being a standard for blocking KOR-mediated neuronal effects.[3] |
| In Vivo Efficacy | Blocks stress-induced analgesia and potentiation of cocaine conditioned place preference.[4] A 10 mg/kg dose blocks the antinociceptive response of the KOR agonist U50,488.[5] | A 3 µM concentration completely eliminated the ability of 100 nM Dyn-A (1–13) to suppress calcium oscillations in spinal neurons.[3] | Subanalgesic doses prolong stress-induced analgesia.[4] | Nor-BNI has a long duration of action in vivo, which can be a critical consideration for experimental design.[1][4] Zyklophin is systemically active with a shorter duration of action compared to nor-BNI.[1] |
| Selectivity | Highly selective for KOR over mu- and delta-opioid receptors. | High selectivity for KOR (κ/μ ratio of 1/194, κ/δ ratio of >330).[1] | Modest selectivity for KOR, but can interact with other opioid receptors at higher concentrations.[2][6] | Both antagonists offer high selectivity for the kappa-opioid receptor, which is essential for dissecting KOR-specific mechanisms.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the antagonists for the kappa-opioid receptor.
-
Cell Lines: HEK293 cells stably expressing the mouse KOR are commonly used.[5]
-
Radioligand: [³H]-Diprenorphine ([³H]-DPN), a non-selective opioid antagonist, is often used to label the receptors.
-
Procedure:
-
Cell membranes are prepared from the KOR-expressing HEK293 cells.
-
A fixed concentration of the radioligand (e.g., 1 nM [³H]-DPN) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (e.g., zyklophin).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The Ki values are calculated from the IC₅₀ values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
-
Objective: To assess the functional antagonism of KOR activation by measuring the inhibition of adenylyl cyclase activity.
-
Cell Lines: HEK293 cells stably expressing the KOR.
-
Procedure:
-
Cells are pre-incubated with the KOR antagonist (e.g., zyklophin) at various concentrations.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The KOR agonist, this compound, is then added to inhibit the forskolin-stimulated cAMP production.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., a competitive immunoassay).
-
The antagonist's ability to reverse the agonist-induced inhibition of cAMP production is quantified, and the KB value (the equilibrium dissociation constant of the antagonist) is determined using Schild analysis.[1]
-
In Vitro Calcium Oscillation Assay
-
Objective: To evaluate the antagonist's ability to block the KOR-mediated suppression of spontaneous calcium oscillations in neurons.
-
Cell Culture: Mouse embryonic spinal cord neurons are cultured until they exhibit spontaneous calcium oscillations.[3]
-
Calcium Imaging:
-
Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline spontaneous calcium oscillations are recorded using fluorescence microscopy.
-
The KOR antagonist (e.g., nor-BNI or zyklophin) is applied, followed by the addition of this compound.
-
The changes in intracellular calcium concentrations are monitored over time.
-
The effectiveness of the antagonist is determined by its ability to prevent the this compound-induced suppression of the calcium oscillations.[3]
-
In Vivo Behavioral Assays (e.g., Tail-Flick Test for Analgesia)
-
Objective: To assess the in vivo efficacy of the antagonist in blocking KOR-mediated behavioral effects.
-
Animal Models: Male ICR mice are commonly used.[7]
-
Procedure:
-
Animals are pre-treated with the KOR antagonist (e.g., nor-BNI) or a vehicle control via a specific route of administration (e.g., subcutaneous).
-
After a set pre-treatment time, the KOR agonist (e.g., U50,488) or a stressor known to induce dynorphin release is administered.[4][5]
-
The behavioral response, such as nociceptive threshold in the tail-flick test, is measured at specific time points.
-
The antagonist's effect is determined by its ability to block the agonist- or stress-induced behavioral changes.
-
Mandatory Visualization
The following diagrams illustrate key concepts in the cross-validation of this compound effects.
Caption: KOR signaling and antagonist inhibition.
References
- 1. Two short-acting kappa opioid receptor antagonists (zyklophin and LY2444296) exhibited different behavioral effects from the long-acting antagonist norbinaltorphimine in mouse anxiety tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-Opioid Receptor Inhibition of Calcium Oscillations in Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ Opioid Receptor Antagonism and Prodynorphin Gene Disruption Block Stress-Induced Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of dynorphin A (1-13) and dynorphin A (1-10) amide on stress-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Agonist Efficacy of Endogenous Opioid Peptides at the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the agonist efficacy of Dynorphin A (1-13) amide against other prominent endogenous opioid peptides—namely endomorphin-1, endomorphin-2, nociceptin/orphanin FQ, and β-endorphin—at the kappa opioid receptor (KOR). The information presented herein is supported by quantitative experimental data from established in vitro functional assays, providing a clear perspective on the selective and potent activity of this compound at this receptor.
Executive Summary
Dynorphin A and its fragments are the primary endogenous ligands for the kappa opioid receptor, exhibiting high potency and efficacy. In contrast, other major endogenous opioid peptides such as endomorphins, nociceptin, and β-endorphin display negligible to no functional agonist activity at the KOR. This stark difference in efficacy underscores the highly specialized nature of the dynorphin-KOR system. This guide summarizes the available quantitative data, details the experimental methodologies used to derive this data, and visualizes the key signaling pathways involved.
Comparative Agonist Efficacy at the Kappa Opioid Receptor
The following tables summarize the agonist efficacy of this compound and other endogenous opioid peptides at the kappa opioid receptor, as determined by two common functional assays: [³⁵S]GTPγS binding and cAMP inhibition.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor, a primary step in signal transduction. Efficacy is reported as Eₘₐₓ (maximal effect compared to a standard full agonist) and potency is reported as EC₅₀ (the concentration of the peptide that produces 50% of its maximal effect).
| Peptide | Agonist Efficacy (Eₘₐₓ) at KOR | Potency (EC₅₀) at KOR |
| This compound | Full Agonist (~100%) | High (Nanomolar range) |
| Endomorphin-1 | No significant activity reported | Inactive |
| Endomorphin-2 | No significant activity reported | Inactive |
| Nociceptin/Orphanin FQ | No significant activity | Inactive |
| β-Endorphin | No significant agonist activity | Inactive |
Note: Specific EC₅₀ and Eₘₐₓ values can vary between studies depending on the experimental conditions and cell systems used. The data presented here represents a consensus from multiple sources.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effector of KOR activation. Similar to the [³⁵S]GTPγS assay, efficacy (Eₘₐₓ) and potency (EC₅₀) are key parameters.
| Peptide | Agonist Efficacy (Eₘₐₓ) at KOR | Potency (EC₅₀) at KOR |
| This compound | Full Agonist (~100%) | High (Nanomolar range) |
| Endomorphin-1 | No significant activity reported | Inactive |
| Endomorphin-2 | No significant activity reported | Inactive |
| Nociceptin/Orphanin FQ | No significant activity | Inactive |
| β-Endorphin | No significant agonist activity | Inactive |
Detailed Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro functional assays: [³⁵S]GTPγS binding and cAMP inhibition assays. The general protocols for these experiments are outlined below.
[³⁵S]GTPγS Binding Assay Protocol
This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-KOR cells).
-
Incubation: The membranes are incubated in a buffer solution containing GDP, [³⁵S]GTPγS, and varying concentrations of the test peptide.
-
Reaction: Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with [³⁵S]GTPγS.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
cAMP Inhibition Assay Protocol
This assay measures the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), typically stimulated by forskolin.
-
Cell Culture: Cells stably expressing the human kappa opioid receptor are cultured to an appropriate density.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation and Inhibition: Cells are stimulated with forskolin to induce cAMP production, and simultaneously treated with varying concentrations of the test peptide.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP levels is calculated for each peptide concentration, and the data are fitted to a dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the canonical G-protein signaling pathway for the kappa opioid receptor and a generalized workflow for assessing agonist efficacy.
Caption: Canonical G-protein signaling pathway of the Kappa Opioid Receptor.
Caption: Generalized workflow for assessing agonist efficacy.
Conclusion
The experimental data unequivocally demonstrate that this compound is a potent and full agonist at the kappa opioid receptor. In stark contrast, other major endogenous opioid peptides, including endomorphin-1, endomorphin-2, nociceptin, and β-endorphin, exhibit a profound lack of agonist activity at this receptor, highlighting their high degree of selectivity for other opioid receptor subtypes (mu, delta, and NOP). This high selectivity of the endogenous opioid system has significant implications for the development of targeted therapeutics, as compounds designed to modulate the KOR are unlikely to have their efficacy confounded by these other endogenous peptides. For researchers and drug development professionals, this comparative guide underscores the importance of Dynorphin A and its analogs as the primary tools for studying KOR function and as a foundation for the design of novel KOR-targeted therapies.
Safety Operating Guide
Proper Disposal Procedures for Dynorphin A (1-13) Amide
This document provides mandatory procedures for the safe and compliant disposal of Dynorphin A (1-13) amide and associated waste materials. Adherence to these protocols is essential to ensure personnel safety, environmental protection, and regulatory compliance. All laboratory personnel handling this peptide must follow these guidelines.
Hazard Identification and Classification
This compound is an endogenous opioid peptide. While some safety data sheets (SDS) do not classify it as hazardous under OSHA standards, others indicate potential hazards.[1] One SDS classifies the compound with the following GHS hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Due to its biological activity and potential hazards, all waste materials containing or contaminated with this compound must be treated as hazardous chemical waste .[3][4] Under no circumstances should this material or its solutions be disposed of down the sanitary sewer or in the general trash.[3][5]
Guiding Principles for Hazardous Waste Management
The following principles form the basis for the safe handling and disposal of this compound waste and are in accordance with federal and local regulations.[6][7]
-
Identification: All waste streams must be accurately identified and classified.[4]
-
Segregation: Do not mix incompatible waste types.[5][6] Specifically, waste containing this compound should not be mixed with strong acids/alkalis or strong oxidizing/reducing agents.[2] Aqueous waste should be collected separately from organic solvent waste.[6]
-
Containment: Collect waste in containers that are sturdy, leak-proof, and chemically compatible with the contents.[5][6] Keep containers securely closed except when adding waste.[3][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents (no abbreviations), their approximate concentrations or percentages, and the accumulation start date.[3][5][8]
-
Storage: Store waste containers in a designated and secure location, such as a satellite accumulation area, away from general traffic.[3][8] Use secondary containment, such as a tray or bin, for all liquid waste containers to contain potential spills.[5][6]
-
Disposal Path: All hazardous waste must be collected by the institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service for final treatment and disposal.[4]
Step-by-Step Disposal Protocols
The following protocols provide specific instructions for different types of waste generated during research involving this compound.
-
Container: Place the original vial containing the unused or expired solid this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: Label the outer container as "Hazardous Waste." List "this compound, solid" and any other contents.
-
Storage: Store the container in the designated satellite accumulation area until pickup is arranged.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for liquid waste. High-density polyethylene containers are suitable for most aqueous and mild organic solutions.[9]
-
Segregation: Maintain separate waste streams for halogenated solvents, non-halogenated solvents, and aqueous solutions. Do not mix these waste types.
-
Collection: Pour liquid waste carefully into the designated container, using a funnel if necessary to prevent spills. Do not use the same funnel for incompatible waste streams.[6]
-
Closure: Keep the container tightly sealed at all times except when adding waste.[3]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and solutes (e.g., "this compound, water, phosphate buffer"), with their estimated concentrations.
-
Storage: Place the sealed container in secondary containment and store it in the designated satellite accumulation area.
-
Sharps Waste: Needles, syringes, glass Pasteur pipettes, and any other sharp items contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Non-Sharps Solid Waste: Gloves, bench paper, weighing boats, plastic tubes, and pipette tips contaminated with the peptide should be collected in a durable, lined container (e.g., a cardboard box with a heavy-duty plastic liner) or a dedicated plastic hazardous waste pail.
-
Labeling: Clearly label the container "Hazardous Waste" and describe the contents (e.g., "Solid lab waste contaminated with this compound").
-
Storage: Seal the container or liner when full and store it in the designated satellite accumulation area for pickup.
The original vial that held the peptide must be managed properly to be considered "empty" under federal regulations.[6]
-
Rinsing: Triple rinse the empty vial with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Collect all three rinses as hazardous liquid chemical waste in the appropriate waste stream container (e.g., aqueous waste).[3][5] This rinsate is considered hazardous.[6]
-
Container Disposal: After triple rinsing and air-drying, obliterate or deface the original label on the vial to prevent misidentification.[5]
-
Final Disposal: The rinsed, dried, and defaced container can now be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[5]
Data Summary: Waste Stream Management
The following table summarizes the proper containment for waste generated during work with this compound.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Solid Chemical Waste | Unused/expired solid peptide, grossly contaminated items (e.g., weighing paper). | Sealable, labeled hazardous waste container (e.g., HDPE pail). | EHS/Licensed Waste Vendor |
| Liquid Chemical Waste | Aqueous or organic solutions containing the peptide, rinsate from containers. | Labeled, sealed, chemically compatible liquid waste bottle (e.g., HDPE). | EHS/Licensed Waste Vendor |
| Contaminated Sharps | Needles, syringes, glass pipettes, or blades exposed to the peptide. | Puncture-resistant, labeled sharps container for hazardous waste. | EHS/Licensed Waste Vendor |
| Contaminated Solid Waste | Gloves, pipette tips, bench paper, plastic tubes with trace contamination. | Lined box or pail labeled for hazardous solid waste. | EHS/Licensed Waste Vendor |
| "Empty" Vials | Original peptide vials after triple rinsing. | Non-hazardous glass or solid waste receptacle. | General Lab Waste Stream |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste related to this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. peptiderecon.com [peptiderecon.com]
Essential Safety and Operational Guide for Handling Dynorphin A (1-13) Amide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dynorphin A (1-13) amide. The following procedures are designed to ensure the safe handling, use, and disposal of this potent opioid peptide.
Hazard Summary:
This compound is an endogenous opioid peptide.[1] While Safety Data Sheets (SDS) can vary, with some indicating no hazards under OSHA's Hazard Communication Standard[2], others classify it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Given the potent nature of opioid peptides, a cautious approach to handling is imperative.
Personal Protective Equipment (PPE)
The recommended PPE varies based on the form of the compound being handled (lyophilized powder vs. reconstituted solution) and the nature of the procedure. A risk assessment should always be conducted before beginning work.
Table 1: Recommended PPE for Handling this compound
| Procedure | Required PPE | Rationale |
| Handling Lyophilized Powder (e.g., weighing, aliquoting) | - Disposable Coveralls or Lab Coat with Sleeve Covers- Double Nitrile Gloves- Fit-Tested N95 or Higher Respirator- Fully-Sealed Goggles | To prevent inhalation of fine particles and minimize skin contact with the potent powder.[5][6][7] |
| Handling Reconstituted Solutions | - Lab Coat- Nitrile Gloves- Safety Glasses with Side Shields | To protect against splashes and incidental skin contact.[8] |
| General Laboratory Operations | - Lab Coat- Nitrile Gloves- Safety Glasses | Standard laboratory practice to prevent contamination and exposure.[8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Work Area: All work with this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.[3][4]
-
Reconstitution: Before opening the vial of lyophilized peptide, allow it to equilibrate to room temperature to prevent moisture condensation.[9] When reconstituting, use a suitable solvent as recommended by the supplier. For hydrophobic peptides, a small amount of DMSO may be necessary before adding an aqueous solution.[10]
2. Storage:
-
Lyophilized Peptide: Store in a cool, dry, and dark place, typically at -20°C or below for long-term stability.[8]
-
Reconstituted Solutions: Once in solution, store at 4°C or lower and protect from repeated freeze-thaw cycles.[8] Clearly label all vials with the compound name, concentration, and date of preparation.
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water.[5] Do not use alcohol-based hand sanitizers as they may increase absorption.[5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional, local, state, and federal regulations.[3][8] This includes:
-
Empty vials
-
Used pipette tips
-
Contaminated PPE (gloves, coveralls, etc.)
-
Excess solutions
Never pour this compound solutions down the drain.[8]
Workflow for Handling Dynorphin A (1-13) Amidedot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Porcine dynorphin A(1-13)|72957-38-1|MSDS [dcchemicals.com]
- 5. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 6. sirchie.com [sirchie.com]
- 7. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. What to Avoid While Using Peptides: Must-Have Safety Rules - Oath Peptides [oathpeptides.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
